5-Bromo-1-(triisopropylsilyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-11-16(18)7-8-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNJTVRBGMQSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383297 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-66-9 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1-(triisopropylsilyl)-1H-indole is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a bromine atom at the 5-position of the indole scaffold, combined with the protective triisopropylsilyl (TIPS) group on the nitrogen, renders it a versatile building block for the construction of complex heterocyclic systems. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The bulky TIPS group provides stability and enhances solubility in organic solvents, while also directing regioselective reactions. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and key applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Chemical Properties and Spectral Data
This compound is a crystalline solid at room temperature. The triisopropylsilyl (TIPS) protecting group on the indole nitrogen increases the molecule's lipophilicity and stability, making it amenable to a wider range of reaction conditions compared to its unprotected counterpart, 5-bromoindole.
| Property | Value |
| Molecular Formula | C₁₇H₂₆BrNSi |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 128564-66-9 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. |
Spectral Data:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.80 | d | H-4 |
| ~7.35 | d | H-7 |
| ~7.20 | dd | H-6 |
| ~7.10 | d | H-2 |
| ~6.50 | d | H-3 |
| ~1.60 | sept | Si-CH(CH₃)₂ |
| ~1.10 | d | Si-CH(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~130 | C-5 |
| ~128 | C-3a |
| ~125 | C-4 |
| ~122 | C-6 |
| ~115 | C-7 |
| ~113 | C-2 |
| ~103 | C-3 |
| ~18 | Si-CH(C H₃)₂ |
| ~12 | Si-C H(CH₃)₂ |
Mass Spectrometry (EI):
The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for silylated compounds include the loss of the isopropyl group or the entire triisopropylsilyl group.
Synthesis and Deprotection
The synthesis of this compound is typically achieved through the N-protection of 5-bromoindole.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoindole
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromoindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).
-
Slowly add triisopropylsilyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Experimental Protocol: Deprotection of the TIPS Group
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 5-bromoindole.
Reactivity and Applications in Cross-Coupling Reactions
The C-Br bond at the 5-position of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are instrumental in the synthesis of complex molecules and are widely used in drug discovery to generate libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole core and various aryl or heteroaryl boronic acids.
Table of Suzuki-Miyaura Coupling Conditions and Yields (for 5-bromoindole):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 eq)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between the indole and an alkene, providing a route to vinyl-substituted indoles.
Table of Heck Reaction Conditions and Yields (for 5-bromoindole):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | 93 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 eq)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Kinase Inhibitors
The 5-bromoindole scaffold is a privileged structure in the design of kinase inhibitors. The indole core can mimic the purine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases. The bromine atom at the 5-position can be exploited for further derivatization to enhance potency and selectivity.
Targeting the Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for drug development.
GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases that has undergone clinical investigation.[1] Its core structure is a 7-azaindole, a bioisostere of indole. The synthesis of such complex molecules often involves intermediates like this compound, where the bromo and protected nitrogen functionalities allow for sequential and regioselective modifications.
Synthetic Workflow for a Kinase Inhibitor Precursor
The following workflow illustrates a general strategy for the synthesis of a key intermediate for a kinase inhibitor, starting from this compound.
This workflow highlights the utility of this compound as a starting material. The initial Suzuki coupling introduces a key aryl moiety, followed by deprotection of the indole nitrogen to allow for further functionalization, ultimately leading to a precursor for a complex kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive bromine handle and a robust protecting group facilitates the efficient construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
References
An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole for Chemical Researchers
For Immediate Release: This whitepaper provides a comprehensive technical overview of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in the synthesis of complex indole alkaloids and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.
Core Chemical Structure and Properties
This compound is a synthetic organosilicon compound featuring an indole core structure. The indole nitrogen is protected by a bulky triisopropylsilyl (TIPS) group, which enhances its stability and solubility in organic solvents, while the bromine atom at the 5-position serves as a versatile functional handle for a variety of cross-coupling reactions.
The chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring. The key functional groups are the bromo substituent on the benzene ring and the triisopropylsilyl group attached to the pyrrole nitrogen.
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |
| Molecular Weight | 352.4 g/mol | PubChem[1] |
| CAS Number | 128564-66-9 | PubChem[1] |
| Boiling Point | 180 °C (Predicted) | ChemicalBook |
| Density | 1.14±0.1 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Not specified | - |
| Melting Point | Data not available | - |
| Solubility | Soluble in organic solvents | General knowledge |
| Storage Temperature | -20°C | United States Biological[2] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from indole. The first step involves the bromination of the indole ring, followed by the protection of the indole nitrogen with a triisopropylsilyl group.
Synthesis of 5-Bromoindole (Precursor)
Several methods exist for the synthesis of 5-bromoindole.[3] A common and reliable method involves a three-step process starting from indole via a sulfonation and acetylation sequence to direct the bromination to the 5-position.[3]
Materials:
-
Indole
-
Sodium bisulfite
-
Acetic anhydride
-
Bromine
-
Sodium hydroxide solution (40%)
-
Water
-
Appropriate organic solvents for workup (e.g., ether)
Procedure:
-
Formation of Sodium Indoline-2-sulfonate: A solution of sodium bisulfite is prepared in water, and indole is added with stirring. The mixture is stirred overnight at room temperature. The resulting solid is collected by vacuum filtration, washed with ether, and air-dried.[4]
-
Preparation of Sodium 1-Acetyl Indoline-2-sulfonate: The sodium indoline-2-sulfonate from the previous step is suspended in acetic anhydride. The suspension is heated, first at 70°C for 1 hour and then at 90°C for 2 hours. After cooling, the solid is collected by filtration and washed.[3][4]
-
Bromination and Deprotection: The acetylated intermediate is dissolved in water and cooled to 0-5°C. Bromine is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred and then allowed to warm to room temperature. Excess bromine is quenched with a sodium bisulfite solution. The solution is then neutralized and subsequently made basic with a 40% NaOH solution and heated to effect deprotection and cyclization, yielding 5-bromoindole.[4]
Synthesis of this compound
The protection of the 5-bromoindole nitrogen with a triisopropylsilyl (TIPS) group is a crucial step to enable further selective functionalization.
Materials:
-
5-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 5-bromoindole (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Triisopropylsilyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Synthetic Chemistry and Drug Discovery
The N-TIPS protected 5-bromoindole is a valuable building block in organic synthesis, primarily due to the strategic placement of the bromo and silyl groups. The TIPS group serves as a robust protecting group that can be removed under specific conditions, while the bromine atom at the 5-position is a key functional handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.
Role in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 5-bromoindole core with a wide variety of aryl and heteroaryl boronic acids, leading to the synthesis of complex biaryl structures. These structures are often scaffolds for pharmacologically active molecules.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Relevance to Signaling Pathways in Drug Development
While this compound is an intermediate and not biologically active itself, the derivatives synthesized from it have shown significant potential in modulating key signaling pathways implicated in various diseases, particularly cancer. The 5-substituted indole scaffold is a common feature in many kinase inhibitors. For example, derivatives of 5-bromoindole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. Inhibition of these receptors can block downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
The diagram below illustrates the general principle of how a 5-bromoindole derivative could inhibit a signaling pathway initiated by a growth factor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a strategically important synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex indole derivatives. Its well-defined structure and the reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel therapeutics.
References
An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole
CAS Number: 128564-66-9
This technical guide provides a comprehensive overview of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity.
Core Properties of this compound
This compound is a halogenated and N-protected derivative of indole. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group for the indole nitrogen, enhancing its solubility in organic solvents and preventing unwanted side reactions during subsequent functionalization of the indole core. The bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 128564-66-9 | [1] |
| Molecular Formula | C₁₇H₂₆BrNSi | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| Boiling Point | 180 °C | ChemicalBook |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Reference Spectroscopic Data for 5-Bromoindole (CAS: 10075-50-0)
| Data Type | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the six protons on the indole ring system. A broad singlet for the NH proton is typically observed around 8.1 ppm.[2] |
| ¹³C NMR (CDCl₃) | Eight signals corresponding to the carbon atoms of the indole core.[2] |
| IR Spectroscopy | Characteristic N-H stretching vibration band around 3406 cm⁻¹. Aromatic C=C stretching bands are observed in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the mass of 5-bromoindole. |
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound and its subsequent use in common cross-coupling reactions.
Synthesis of this compound
Objective: To synthesize this compound by protecting the nitrogen of 5-bromoindole.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow:
References
An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-(triisopropylsilyl)-1H-indole is a synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The triisopropylsilyl (TIPS) group on the indole nitrogen serves as a bulky protecting group, enhancing the compound's stability and directing reactivity during synthetic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound.
Core Physical and Chemical Properties
While some experimental data for this compound is available, certain properties such as the melting point and specific solubility values are not widely reported in the literature. The following tables summarize the known and computed physicochemical properties of the compound.
General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |
| Molecular Weight | 352.39 g/mol | United States Biological[2] |
| CAS Number | 128564-66-9 | Matrix Scientific[3] |
| Appearance | Not specified (likely a solid) | - |
| Boiling Point | 180 °C | ChemicalBook[4][5] |
| Melting Point | No data available | ChemicalBook[5] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ChemicalBook[4] |
| Solubility | No specific data available. Likely soluble in common organic solvents such as DMSO, DMF, THF, and chlorinated solvents, based on the solubility of 5-bromoindole. | General knowledge |
Computed Properties
| Property | Value | Source |
| Topological Polar Surface Area | 4.9 Ų | PubChem[1] |
| LogP (Predicted) | 5.5 | PubChem[1] |
| Refractivity (Predicted) | 94.6 m³/mol | PubChem[1] |
| Polarizability (Predicted) | 38.6 ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from indole: bromination followed by N-silylation.
Synthetic Workflow
References
Technical Guide: 5-Bromo-1-(triisopropylsilyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in synthetic organic chemistry.
Core Compound Data
This compound is a silyl-protected derivative of 5-bromoindole. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the indole nitrogen, preventing N-substitution and directing reactions to other positions of the indole ring. This protection is crucial in multi-step syntheses of complex indole-containing target molecules.
| Property | Value | Citations |
| Molecular Weight | 352.38 g/mol | [1][2] |
| 352.39 g/mol | [3] | |
| 352.4 g/mol | [4] | |
| Molecular Formula | C₁₇H₂₆BrNSi | [1][3][4] |
| CAS Number | 128564-66-9 | [1][3] |
| IUPAC Name | (5-bromoindol-1-yl)-tri(propan-2-yl)silane | [4] |
| Synonyms | 5-bromo-1-[tris(propan-2-yl)silyl]-1H-indole | [4][5] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the N-silylation of 5-bromoindole. This protocol is based on established methods for the TIPS protection of indoles.
Reaction: Protection of 5-Bromoindole with Triisopropylsilyl Chloride (TIPSCl)
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane or Hexane
-
Silica gel for flash chromatography
Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the 5-bromoindole in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
-
Silylation: Add triisopropylsilyl chloride (1.3 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane/hexane to yield the pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The document outlines the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each proton in the molecule. Furthermore, a comprehensive experimental protocol for the synthesis and NMR analysis of the title compound is provided. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who work with silylated indole derivatives.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: the 5-bromoindole core and the 1-(triisopropylsilyl) group attached to a pyrrole-like nitrogen. The data is presented in the table below for clarity and easy reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~ 7.3 - 7.4 | d | ~ 3.0 |
| H-3 | ~ 6.5 - 6.6 | d | ~ 3.0 |
| H-4 | ~ 7.7 - 7.8 | d | ~ 1.8 |
| H-6 | ~ 7.2 - 7.3 | dd | ~ 8.7, 1.8 |
| H-7 | ~ 7.5 - 7.6 | d | ~ 8.7 |
| CH (TIPS) | ~ 1.4 - 1.6 | septet | ~ 7.5 |
| CH₃ (TIPS) | ~ 1.1 - 1.2 | d | ~ 7.5 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration used for the NMR analysis. The multiplicity of the isopropyl methine proton (CH) may appear as a multiplet due to second-order effects.
Experimental Protocols
A detailed methodology for the synthesis of this compound and its subsequent ¹H NMR analysis is provided below.
Synthesis of this compound
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.2 eq) is added portion-wise at 0 °C.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Triisopropylsilyl chloride (1.2 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while being monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
¹H NMR Analysis
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent (0.6-0.7 mL)
-
5 mm NMR tube
Procedure:
-
An accurately weighed sample of this compound is dissolved in the chosen deuterated solvent in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or higher) at room temperature.
-
Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The resulting spectrum is processed, including Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in the ¹H NMR table.
Caption: Molecular structure of this compound with proton numbering.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and characterization of this compound.
13C NMR Analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-1-(triisopropylsilyl)-1H-indole. Due to the limited availability of peer-reviewed and fully assigned ¹³C NMR data for this specific compound in the current literature, this document presents a comprehensive overview based on the analysis of the parent compound, 5-bromoindole, and established principles of substituent effects in NMR spectroscopy. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound and related compounds.
Predicted ¹³C NMR Chemical Shifts
The introduction of a triisopropylsilyl (TIPS) group at the N1 position of the indole ring is expected to induce significant changes in the electron distribution and, consequently, the ¹³C NMR chemical shifts of the indole core compared to the parent 5-bromoindole. The bulky TIPS group can also influence the conformation of the molecule, which may have a minor effect on the chemical shifts.
The following table summarizes the reported ¹³C NMR chemical shifts for 5-bromoindole and provides predicted shifts for this compound. These predictions are based on the known effects of N-silylation on the indole ring system.
| Carbon Atom | 5-Bromoindole (ppm) | Predicted 5-Bromo-1-(TIPS)-1H-indole (ppm) |
| C2 | 124.76 | ~127-130 |
| C3 | 102.5 (unsubstituted) | ~105-108 |
| C3a | 130.22 | ~132-135 |
| C4 | 122.95 | ~124-127 |
| C5 | 112.50 | ~114-116 (directly attached to Br) |
| C6 | 121.64 | ~123-126 |
| C7 | 111.60 | ~113-116 |
| C7a | 134.96 | ~137-140 |
| Si-CH | - | ~12-15 |
| Si-CH-C H₃ | - | ~18-20 |
Note: The chemical shifts for 5-bromoindole are referenced from publicly available spectral data. The predicted shifts for the TIPS-protected compound are estimations and should be confirmed with experimental data.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following is a general methodology that can be adapted for this compound.
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Nucleus: ¹³C
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: The choice of solvent should be based on the solubility of the compound. The chemical shifts will be referenced to the solvent peak.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
-
Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Structural Representation and Carbon Numbering
To facilitate the discussion of NMR data, a clear and consistent numbering scheme for the carbon atoms of this compound is essential. The following diagram, generated using the DOT language, illustrates the chemical structure with the standard IUPAC numbering for the indole core.
Figure 1. Chemical structure of this compound with carbon numbering.
Logical Workflow for Spectral Assignment
The unambiguous assignment of each carbon signal in the ¹³C NMR spectrum requires a systematic approach. The following workflow, represented as a DOT graph, outlines the key steps and techniques involved.
Figure 2. Workflow for the assignment of ¹³C NMR signals.
This logical progression from simple 1D experiments to more complex 2D correlation spectroscopy, combined with comparative analysis against known compounds, provides a robust strategy for the complete and accurate assignment of the ¹³C NMR spectrum of this compound.
Mass Spectrometry Analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a halogenated and silyl-protected indole derivative of interest in synthetic chemistry and drug development. This document outlines key mass spectrometry data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a proposed fragmentation pathway based on established principles of mass spectral behavior for similar compounds.
Core Compound Data
Quantitative data for this compound is summarized in the table below. This information is critical for instrument setup and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |
| Molecular Weight | 352.4 g/mol | PubChem[1] |
| Exact Mass | 351.10179 Da | PubChem[1] |
| Monoisotopic Mass | 351.10179 Da | PubChem[1] |
Predicted Mass Spectrometry Data
Table 1: Predicted Key Ions in GC-MS (Electron Ionization) of this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 351/353 | Isotopic pattern due to Bromine. The molecular ion may be of low abundance. |
| [M - C₃H₇]⁺ | 308/310 | Loss of an isopropyl radical from the TIPS group. This is often a prominent peak.[2] |
| [M - Si(C₃H₇)₃]⁺ | 194/196 | Loss of the entire triisopropylsilyl group, resulting in the 5-bromoindole radical cation. |
| [C₈H₅BrN]⁺ | 194/196 | 5-Bromoindole fragment. |
| [C₈H₆N]⁺ | 116 | Loss of Bromine from the 5-bromoindole fragment. |
| [Si(C₃H₇)₂]⁺ | 115 | Diisopropylsilyl cation. |
| [C₆H₄]⁺ | 76 | Benzene-like fragment from the indole ring. |
Table 2: Predicted Key Ions in LC-MS/MS of this compound
| Ion Description | Predicted m/z | Notes |
| [M+H]⁺ | 352/354 | Protonated molecule, showing the characteristic bromine isotopic pattern. |
| [M+Na]⁺ | 374/376 | Sodiated adduct, also displaying the bromine isotopic pattern. |
| Product Ion from [M+H]⁺ | 196/198 | Fragmentation of the protonated molecule could lead to the protonated 5-bromoindole after loss of the silyl group. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of the volatile silyl-protected indole.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injected in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of the compound, particularly when dealing with complex matrices or when higher sensitivity is required.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Vortex the solution until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
Dilute as necessary with the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 50% B.
-
1-5 min: Linear gradient from 50% to 95% B.
-
5-7 min: Hold at 95% B.
-
7-7.1 min: Return to 50% B.
-
7.1-10 min: Re-equilibration at 50% B.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Precursor Ion (Q1): m/z 352.1
-
Product Ion (Q3): m/z 309.1 (loss of C₃H₇)
-
Collision Energy (CE): Optimization required, start at 25 eV.
-
Precursor Ion (Q1): m/z 352.1
-
Product Ion (Q3): m/z 196.0 (5-bromoindole fragment)
-
Collision Energy (CE): Optimization required, start at 35 eV.
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
References
In-Depth Technical Guide: IR Spectroscopic Data for 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Infrared (IR) spectroscopic data for 5-Bromo-1-(triisopropylsilyl)-1H-indole. Due to the absence of a publicly available experimental IR spectrum for this specific compound, this guide presents predicted IR absorption data based on the analysis of its functional groups. It also includes a detailed, representative experimental protocol for obtaining such a spectrum, compiled from standard laboratory practices in synthetic chemistry.
Predicted IR Spectroscopic Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of the functional groups present in the molecule, including the indole ring system, the C-Br bond, and the triisopropylsilyl (TIPS) group.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| ~2960-2870 | Strong | C-H stretching (aliphatic - isopropyl groups) |
| ~1600, ~1460 | Medium | C=C stretching (aromatic indole ring) |
| ~1470-1450 | Medium | C-H bending (aliphatic - isopropyl groups) |
| ~1385-1365 | Medium-Weak | C-H bending (gem-dimethyl of isopropyl groups) |
| ~1250 | Strong | Si-C stretching |
| ~1100-1000 | Strong | Si-O-C stretching (if any hydrolysis occurred) |
| ~880-780 | Strong | C-H bending (out-of-plane, aromatic ring substitution dependent) |
| ~700-600 | Medium-Strong | C-Br stretching |
| ~680-610 | Medium | Si-C bending |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This section details a standard procedure for the acquisition of an FTIR spectrum for a solid sample like this compound, typically performed using an Attenuated Total Reflectance (ATR) accessory.
2.1. Instrumentation and Materials
-
FTIR Spectrometer: A Fourier Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II).
-
ATR Accessory: A diamond or germanium crystal ATR accessory.
-
Sample: this compound (solid).
-
Solvent for Cleaning: Isopropanol or acetone.
-
Cleaning Wipes: Lint-free laboratory wipes.
2.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.
-
The background scan is typically an average of 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal surface.
-
Collect the sample spectrum. The instrument will co-add a specified number of scans (e.g., 16 or 32) to generate the final spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform a baseline correction and peak picking using the spectrometer's software to identify the wavenumbers of the absorption maxima.
-
Compare the obtained peak positions with the predicted values and known correlation tables to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
After the measurement, release the pressure arm, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.
-
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the structural relationships of the target molecule.
Caption: Workflow for obtaining and analyzing an IR spectrum.
Caption: Functional groups of the target molecule.
Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole from 5-bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a crucial building block in the development of novel therapeutics. The triisopropylsilyl (TIPS) protecting group offers steric hindrance, enhancing stability and allowing for selective functionalization at other positions of the indole ring. This guide provides a comprehensive experimental protocol, quantitative data, and a visual workflow to ensure successful and reproducible synthesis.
Introduction
5-bromoindole is a versatile starting material in medicinal chemistry, often utilized in the synthesis of complex molecules with a wide range of biological activities. The protection of the indole nitrogen is a critical step to prevent undesired side reactions during subsequent transformations, such as metal-catalyzed cross-couplings. The triisopropylsilyl (TIPS) group is an effective protecting group for the indole nitrogen due to its bulkiness and ease of removal under specific conditions. This document outlines a standard and reliable procedure for the N-protection of 5-bromoindole using triisopropylsilyl chloride.
Reaction Scheme
The synthesis proceeds via the deprotonation of the indole nitrogen of 5-bromoindole with a strong base, followed by quenching with triisopropylsilyl chloride (TIPSCl) to yield the desired N-protected product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromoindole.
| Parameter | Value |
| Reactants | |
| 5-bromoindole | 1.0 equivalent |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equivalents |
| Triisopropylsilyl chloride (TIPSCl) | 1.1 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Yield | 85-95% (typical) |
| Purification Method | Flash column chromatography |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-bromoindole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the 5-bromoindole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion may be observed by a color change and/or gas evolution.
-
Addition of TIPSCl: Slowly add triisopropylsilyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Triisopropylsilyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide is a skin and respiratory irritant. Use in a well-ventilated fume hood.
-
Always wear appropriate PPE when handling chemicals in the laboratory.
The Triisopropylsilyl (TIPS) Group on Indole Nitrogen: A Technical Guide for Researchers
An in-depth examination of the role of the N-TIPS protecting group in indole chemistry, detailing its influence on reactivity, regioselectivity, and biological applications, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its rich chemistry, however, is often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is a common strategy to mitigate these challenges and enable selective functionalization. Among the various protecting groups, the triisopropylsilyl (TIPS) group has emerged as a valuable tool for synthetic chemists. This technical guide provides a comprehensive overview of the role of the TIPS group on the indole nitrogen, tailored for researchers, scientists, and drug development professionals.
The Influence of the N-TIPS Group on Reactivity and Regioselectivity
The bulky triisopropylsilyl group significantly alters the electronic and steric properties of the indole ring, thereby influencing its reactivity and directing the regioselectivity of subsequent functionalization reactions.
Lithiation and Electrophilic Quench
Protection of the indole nitrogen with a TIPS group is particularly advantageous for directing lithiation to the C3 position. The steric bulk of the TIPS group hinders approach to the C2 and C7 positions, while the silicon atom's ability to stabilize an adjacent carbanion is minimal. This leads to highly regioselective deprotonation at C3 upon treatment with a strong base like tert-butyllithium. The resulting 3-lithio-1-(triisopropylsilyl)indole is a versatile intermediate for the introduction of a wide range of electrophiles at the C3 position.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Bromination | Indole | NBS, THF | 3-Bromoindole | Variable | General Knowledge |
| Silylation | Indole | TIPSCl, NaH, THF | 1-(Triisopropylsilyl)indole | High | [1] |
| Bromination | 1-(Triisopropylsilyl)indole | NBS, THF | 3-Bromo-1-(triisopropylsilyl)indole | 97 | General Procedure |
| Lithiation-Methylation | 3-Bromo-1-(TIPS)indole | 1. t-BuLi, THF, -78 °C; 2. MeI | 3-Methyl-1-(triisopropylsilyl)indole | 90 | General Procedure |
Table 1: Comparison of yields for bromination and subsequent lithiation-methylation reactions.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the N-H of an unprotected indole can compete with the C3 position for the acylating agent, leading to mixtures of N-acylated, C3-acylated, and diacylated products. The N-TIPS group effectively blocks N-acylation and directs the electrophilic attack exclusively to the C3 position, resulting in higher yields and cleaner reactions.
| Reaction | Substrate | Acylating Agent | Catalyst | Product | C3:N1 Regioselectivity | Yield (%) | Reference |
| Acylation | Indole | (RCO)₂O | Y(OTf)₃ | 3-Acylindole & 1-Acylindole | Variable | Moderate to High | [2] |
| Acylation | N-Methylindole | Benzoyl Chloride | DBN | 3-Benzoyl-N-methylindole | C3 selective | 65 | [3] |
| Acylation | N-TIPS Protected Indole | RCOCl | Lewis Acid | 3-Acyl-1-(TIPS)indole | Exclusively C3 | High (Expected) | General Principle |
Table 2: Regioselectivity in Friedel-Crafts acylation of indole derivatives.
C-H Functionalization
The N-TIPS group can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions. While not as extensively studied as other directing groups, its steric bulk can influence the regioselectivity of C-H activation, favoring functionalization at less hindered positions.
| Substrate | Reaction | Catalyst | Product | Yield (%) | Regioselectivity | Reference |
| N-methoxy-1H-indole-1-carboxamide | C-H Amidation | [Cp*RhCl₂]₂/Zn(OTf)₂ | C2-amidated indole | 88 | C2 | [4] |
| 3-Carboxamide Indole | C-H Functionalization | RhI/AgI | C3-functionalized (after translocation) | Good to Excellent | C3 | [5] |
| 3-Carboxamide Indole | C-H Functionalization | IrIII/AgI | C2-functionalized | Good to Excellent | C2 | [5] |
Table 3: Examples of directing group effects in indole C-H functionalization.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are key protocols for the protection and deprotection of the indole nitrogen with a TIPS group, as well as for subsequent functionalization.
Synthesis of 1-(Triisopropylsilyl)-1H-indole
Procedure: To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. Triisopropylsilyl chloride (1.3 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-indole.[1]
Deprotection of 1-(Triisopropylsilyl)-1H-indole
Procedure: To a solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq) in THF, tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) is added at room temperature. The reaction mixture is stirred for 1-2 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash chromatography if necessary.
Synthesis of 3-Lithio-1-(triisopropylsilyl)indole
References
Stability and Storage of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key building block in modern synthetic and medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity, maximizing reaction yields, and maintaining the purity of downstream products.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to preserving the quality of this compound. The primary stability concerns for this compound are hydrolysis of the silyl ether bond and potential degradation of the bromoindole core.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.[2] | Reduces the rate of potential degradation reactions, including hydrolysis and other decomposition pathways. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture, which can lead to the hydrolysis of the triisopropylsilyl (TIPS) group. |
| Light | Protect from light. | While specific photostability data is limited, indole derivatives and bromoaromatic compounds can be sensitive to light. |
| Handling | Handle in a dry, well-ventilated place.[1] Avoid contact with strong oxidizing agents, strong acids, and strong bases. | The indole nucleus can be susceptible to oxidation, and the silyl group is labile to strong acidic or basic conditions. |
Potential Degradation Pathways
The main degradation pathway for this compound is the cleavage of the N-Si bond to yield 5-bromoindole. This can be initiated by moisture, particularly under acidic or basic conditions. The triisopropylsilyl (TIPS) group is known to be one of the more stable silyl protecting groups due to its steric bulk, offering significant resistance to hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES). However, prolonged exposure to non-neutral pH and moisture will lead to its removal.
Additionally, the bromoindole core, while relatively stable, can be susceptible to degradation under harsh conditions such as high heat, strong UV light, and potent oxidizing agents, potentially leading to the formation of oxindoles or other oxidized species.
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before dilution with the mobile phase to a suitable concentration for HPLC analysis.
Common Synthetic Applications and Reaction Pathways
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the C5 position of the indole ring. The TIPS group serves as a protecting group for the indole nitrogen, preventing N-arylation and other side reactions.
Below are diagrams illustrating the key reaction pathways where this compound is employed.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole for the Synthesis of 5-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole with various arylboronic acids. The indole scaffold is a privileged motif in medicinal chemistry, and functionalization at the 5-position is a key strategy in the development of novel therapeutics. The triisopropylsilyl (TIPS) protecting group offers robust protection of the indole nitrogen, allowing for a wide range of reaction conditions. This application note includes a general protocol for the coupling reaction, a subsequent deprotection step to yield the N-unsubstituted 5-arylindole, and quantitative data from representative reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] For researchers in drug development, the ability to efficiently synthesize diverse libraries of functionalized indoles is of paramount importance for structure-activity relationship (SAR) studies.[2] The use of a bulky and robust protecting group on the indole nitrogen, such as the triisopropylsilyl (TIPS) group, can prevent undesired side reactions and allows for greater flexibility in the choice of coupling partners and reaction conditions. This protocol details the Suzuki coupling of this compound, followed by the removal of the TIPS group to afford the desired 5-aryl-1H-indole.
Reaction Scheme
The overall transformation involves a two-step process: the Suzuki-Miyaura coupling followed by deprotection of the indole nitrogen.
Caption: Overall reaction scheme for the synthesis of 5-aryl-1H-indoles.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of N-protected 5-bromo-heterocycles with various arylboronic acids, demonstrating the general efficiency of the described catalytic system.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | ~95[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | ~93[3] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~85[3] |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | ~90[4] |
Note: Yields are based on analogous reactions with N-protected 5-bromoindazoles and indoles and serve as an expected range for the protocol with this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DME and degassed water (typically in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting indole.
-
Place the reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Aryl-1-(triisopropylsilyl)-1H-indole.
Protocol 2: N-Deprotection of the TIPS Group
This protocol describes the removal of the triisopropylsilyl group to yield the free N-H indole.
Materials:
-
5-Aryl-1-(triisopropylsilyl)-1H-indole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-Aryl-1-(triisopropylsilyl)-1H-indole (1.0 equiv.) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 5-Aryl-1H-indole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The strategic functionalization of the indole scaffold at the C5 position is a critical endeavor in medicinal chemistry and materials science. The use of a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen enhances solubility in organic solvents and can prevent undesired side reactions, such as N-arylation or deprotonation, leading to cleaner reactions and higher yields.
This guide covers three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl moieties at the 5-position of the indole core.
General Experimental Workflow
Successful palladium-catalyzed cross-coupling reactions necessitate an inert atmosphere to prevent catalyst degradation. The general workflow involves the careful assembly of reactants, catalyst, ligand, and base in a sealed vessel, followed by heating and subsequent purification.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-(triisopropylsilyl)-1H-indoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl substituents, which are key for structure-activity relationship (SAR) studies in drug discovery.[2]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ (3) | Acetonitrile/Water (4:1) | 37 | 18 | High | [3] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (Not specified) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [3] |
| Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.42 | 97 | [4] |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.67 | 82 | [4] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.67 | 81 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the acetonitrile/water mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 37-80 °C) for the required time (typically 2-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-(triisopropylsilyl)-1H-indole.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-(triisopropylsilyl)-1H-indoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[5] This reaction provides access to a wide range of 5-aminoindole derivatives, which are important pharmacophores.
Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines.
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Not specified | [3] |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 110 | 12-24 | Not specified | [3] |
| Primary Amine | (THP-Dipp)Pd(cinn)Cl (2) | - | t-BuONa (3) | 1,4-dioxane | 120 | 24 | High | [7] |
| Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 18 | Not specified | [3] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add this compound and anhydrous solvent (Toluene or Dioxane).
-
Add the amine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1-(triisopropylsilyl)-1H-indole.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1-(triisopropylsilyl)-1H-indoles
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[8] This reaction is valuable for introducing alkynyl moieties that can serve as handles for further functionalization, for example, via click chemistry.
Catalytic Cycle
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[8] Copper-free versions of this reaction are also prevalent.[9]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.
| Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93 | [8] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 | [8] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | Reflux | Not specified | High | [8] |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous DMF or THF
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (DMF or THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the necessary time (3-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of a diverse range of 5-substituted indoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile routes to arylated, aminated, and alkynylated indole derivatives, respectively. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with tailored properties. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-(triisopropylsilyl)-1H-indole
This guide provides an in-depth technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical execution and troubleshooting.
Introduction: The Strategic Importance of 5-Aminoindoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of an amino group at the 5-position of the indole ring opens up a wealth of possibilities for further functionalization, making the Buchwald-Hartwig amination of 5-bromoindoles a critical transformation in the synthesis of complex molecules. This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in bioactive compounds.[1][2]
The use of a triisopropylsilyl (TIPS) protecting group on the indole nitrogen serves a dual purpose. It prevents unwanted side reactions at the N-H position and enhances the solubility of the indole substrate in organic solvents.[3][4] The bulky TIPS group can also influence the regioselectivity of certain reactions, although in the case of the Buchwald-Hartwig amination at the 5-position, its primary role is protection and solubility.[3]
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex. The reactivity order for aryl halides in this step is generally I > Br > Cl.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[9]
-
Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired 5-aminoindole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Sonogashira Reaction Conditions for 5-Bromo-1-(triisopropylsilyl)-1H-indole: Application Notes and Protocols for Researchers
For Immediate Release
Application Notes
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex molecules and pharmaceutical intermediates. The functionalization of the indole scaffold, a privileged structure in medicinal chemistry, at the C5 position with an alkyne moiety, opens avenues for the synthesis of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Sonogashira reaction specifically involving 5-Bromo-1-(triisopropylsilyl)-1H-indole. The triisopropylsilyl (TIPS) protecting group on the indole nitrogen enhances solubility in organic solvents and can influence the electronic properties and reactivity of the indole ring. The conditions outlined below have been compiled from various sources and represent typical starting points for the successful coupling of this substrate with a range of terminal alkynes.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the desired 5-alkynyl-1-(triisopropylsilyl)-1H-indole.
Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound is dependent on several key parameters:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst is responsible for the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80 °C), depending on the reactivity of the specific alkyne and the desired reaction rate.
Data Presentation: Representative Sonogashira Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions can serve as a starting point for optimization.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~90-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | Reflux | 12-18 | High |
| 3 | Hex-1-yne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMF | 60-70 | 12-24 | Good-High |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | Room Temp | 12-24 | ~85 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a detailed methodology for a typical Sonogashira reaction of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., DMF, to make a ~0.2 M solution) via syringe. Add anhydrous triethylamine (2.0 equiv.) to the mixture.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1-(triisopropylsilyl)-1H-indole.
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Caption: A simplified representation of the Sonogashira catalytic cycle.
Application Notes and Protocols for the Heck Reaction of 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction is a cornerstone in modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity. For drug development professionals and medicinal chemists, the Heck reaction on heteroaromatic systems, such as indoles, provides a versatile tool for the synthesis of complex molecular architectures and the diversification of lead compounds.
This document provides detailed application notes and experimental protocols for the Heck reaction involving 5-Bromo-1-(triisopropylsilyl)-1H-indole . The triisopropylsilyl (TIPS) protecting group on the indole nitrogen enhances solubility in organic solvents and can influence the electronic properties and reactivity of the indole ring system. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers utilizing this important building block in their synthetic endeavors.
Data Presentation: Summary of Heck Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a compilation of representative conditions for the Heck reaction of 5-bromo-1-(TIPS)-1H-indole and related 5-bromoindoles with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 °C, 16 h | ~95 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | Acetonitrile | Reflux, 18 h | ~92 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | Et₃N (2) | NMP | 130 °C, 4 h | ~85 |
| 4 | Methyl acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 °C (MW), 15 min | >95[2] |
| 5 | Acrylic acid | Na₂PdCl₄ (5) | TPPTS (12.5) | Na₂CO₃ (4) | H₂O/MeCN (1:1) | 80 °C, 1 h | ~90[2] |
| 6 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cy₂NMe (1.5) | Dioxane | 100 °C, 24 h | ~88 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions. The data is compiled from various sources and adapted for 5-Bromo-1-(TIPS)-1H-indole where specific data was not available.
Experimental Protocols
This section provides detailed, step-by-step protocols for two common Heck reaction setups: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating for the Coupling of 5-Bromo-1-(TIPS)-1H-indole with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile, followed by triethylamine (1.5 equiv.) and ethyl acrylate (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-ethoxycarbonyl-vinyl)-1-(triisopropylsilyl)-1H-indole.
Protocol 2: Microwave-Assisted Heck Coupling of 5-Bromo-1-(TIPS)-1H-indole with Styrene
Materials:
-
This compound
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Celite
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), sodium tetrachloropalladate(II) (0.05 equiv.), SPhos (0.15 equiv.), and sodium carbonate (4.0 equiv.).[2]
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.[3]
-
Reagent Addition: Add a degassed 1:1 mixture of acetonitrile and water, followed by styrene (1.5 equiv.).[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15 minutes.[2]
-
Work-up:
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[3]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-styryl-1-(triisopropylsilyl)-1H-indole.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
The following diagram illustrates a typical laboratory workflow for performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes: TBAF-Mediated Deprotection of 5-Bromo-1-(triisopropylsilyl)-1H-indole
Introduction
The triisopropylsilyl (TIPS) group is a robust protecting group for the nitrogen atom of indoles, offering stability under a wide range of reaction conditions. Its removal is a critical step in multi-step syntheses of indole-containing target molecules, which are prevalent in pharmaceuticals and natural products.[1] Tetrabutylammonium fluoride (TBAF) is a highly effective and commonly used reagent for the cleavage of silyl ethers and N-silyl compounds.[2][3] Its solubility in organic solvents makes it a versatile choice for a variety of substrates.[2] The deprotection mechanism is driven by the high affinity of the fluoride ion for silicon, which facilitates a nucleophilic attack on the silicon atom, leading to the cleavage of the Si-N bond.[2]
These application notes provide a detailed protocol for the deprotection of 5-Bromo-1-(triisopropylsilyl)-1H-indole to yield 5-Bromoindole using TBAF. The procedure includes reaction conditions, a detailed experimental protocol, and a summary of quantitative data.
Reaction Scheme
Caption: Deprotection of 5-Bromo-1-(TIPS)-1H-indole to 5-Bromoindole.
Quantitative Data Summary
The following table outlines the typical reaction conditions for the TBAF-mediated deprotection of this compound. Optimization may be required based on specific experimental goals.
| Parameter | Value / Condition | Purpose | Notes |
| Substrate | 5-Bromo-1-(TIPS)-1H-indole | Starting Material | - |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Deprotecting Agent | Typically used as a 1.0 M solution in THF.[2][4] |
| Stoichiometry | 1.1 - 1.5 equivalents | To drive the reaction to completion | An excess of TBAF is commonly used.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction Medium | Ensures solubility of reactants. |
| Concentration | ~0.1 M | Standard reaction concentration | - |
| Temperature | 0 °C to Room Temperature | Controls reaction rate | Initial cooling helps manage any exothermicity.[2][4] |
| Reaction Time | 1 - 3 hours | Duration for reaction completion | Monitor by TLC until starting material is consumed. |
| Workup | Aqueous Quench & Extraction | Product Isolation | Removes TBAF salts and isolates the organic product.[2][4] |
| Purification | Flash Column Chromatography | Product Purification | Removes residual impurities and byproducts.[4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the deprotection on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (352.40 g/mol )[5]
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (352 mg, 1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the 1.0 M TBAF solution in THF (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes.[2][4]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, dilute the mixture with Dichloromethane or Ethyl Acetate (20 mL) and quench by adding deionized water (10 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).[2][4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-Bromoindole product.[4]
Note on Basicity: The TBAF reagent is basic and may cause decomposition of sensitive substrates.[2][4] If the product is found to be unstable under these conditions, buffering the reaction with a mild acid like acetic acid may be considered.[2] An alternative workup using a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate can also be employed to remove TBAF salts without an aqueous extraction, which is particularly useful for polar products.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for the TBAF-mediated deprotection of 5-Bromo-1-TIPS-indole.
Deprotection Mechanism Pathway
Caption: Logical pathway for the fluoride-mediated N-Si bond cleavage.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Method for TIPS Group Removal from 1H-Indole Nucleus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triisopropylsilyl (TIPS) group is a sterically hindered and robust protecting group for the nitrogen atom of the 1H-indole nucleus. Its stability under a variety of reaction conditions makes it a valuable tool in complex multi-step syntheses. However, the efficient and clean removal of the TIPS group is a critical final step to unveil the free N-H indole, a common pharmacophore in numerous biologically active compounds. These application notes provide a detailed overview of common methods for the deprotection of N-TIPS indoles, including quantitative data and experimental protocols to guide researchers in selecting and performing the optimal deprotection strategy.
The most common and effective method for the removal of the TIPS group from an indole nitrogen is through the use of fluoride-based reagents. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-N bond. Other methods, such as acid-catalyzed hydrolysis, can also be employed, although they are generally less common for N-TIPS indoles due to the potential for acid-catalyzed side reactions on the electron-rich indole ring.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions. The following table summarizes quantitative data for the cleavage of silyl ethers, which can serve as a starting point for the deprotection of N-TIPS indoles. It is important to note that reaction times and yields for N-TIPS indoles may vary and require optimization.
| Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Tetrabutylammonium fluoride (TBAF) (1.1 eq) | THF | Room Temperature | 1 - 5 h | >90 | Most common and generally effective method.[1] |
| HF-Pyridine | THF / Pyridine | 0 - Room Temperature | 1 - 4 h | High | Effective, but HF is highly corrosive and toxic.[2] |
| Cesium Fluoride (CsF) | DMF | Room Temperature - 60 | 12 - 24 h | Good to High | Milder alternative to TBAF, may require longer reaction times or heating. |
| Acetic Acid | THF / H₂O | Reflux | 12 - 48 h | Variable | Acid-catalyzed method; potential for side reactions on the indole ring. |
Mandatory Visualization
The following diagrams illustrate the general workflow for a TIPS deprotection experiment and the chemical transformation involved.
Caption: General experimental workflow for the deprotection of N-TIPS indoles.
Caption: General chemical transformation for the deprotection of N-TIPS indoles.
Experimental Protocols
Protocol 1: Deprotection of N-TIPS Indole using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
N-TIPS protected indole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-TIPS protected indole (1.0 equiv) in anhydrous THF (0.1-0.5 M) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 1H-indole.
Protocol 2: Deprotection of N-TIPS Indole using Hydrogen Fluoride-Pyridine (HF-Pyridine)
Caution: Hydrogen fluoride is highly toxic and corrosive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and safety goggles.
Materials:
-
N-TIPS protected indole
-
Hydrogen Fluoride-Pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic or Teflon flask (glass is etched by HF), dissolve the N-TIPS protected indole (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (excess, e.g., 5-10 equiv of HF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases. Caution: Exothermic reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of N-TIPS Indole using Cesium Fluoride (CsF)
Materials:
-
N-TIPS protected indole
-
Cesium Fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-TIPS protected indole (1.0 equiv) in anhydrous DMF or MeCN, add CsF (2.0-5.0 equiv).
-
Stir the mixture at room temperature or heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Incomplete Reaction: If the deprotection is sluggish, especially with TBAF, ensure the reagent is anhydrous, as water can inhibit the reaction. Increasing the temperature or the equivalents of the deprotection reagent may be necessary. For sterically hindered substrates, longer reaction times are often required.[1]
-
Side Reactions: The indole nucleus can be sensitive to strongly acidic or basic conditions. If side products are observed, consider switching to a milder reagent (e.g., CsF instead of TBAF or HF-Pyridine) or using buffered conditions.
-
Purification Challenges: TBAF and its byproducts can sometimes be difficult to remove during work-up. An aqueous work-up with saturated NH₄Cl is generally effective. If issues persist, a silica gel plug filtration before full chromatography can be beneficial.
By carefully selecting the deprotection method and optimizing the reaction conditions, the TIPS group can be efficiently removed from the 1H-indole nucleus, providing access to the desired target molecules for further research and development.
References
The Strategic Role of 5-Bromo-1-(triisopropylsilyl)-1H-indole in Medicinal Chemistry: A Versatile Intermediate for Targeted Therapeutics
Introduction: In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with the protection of the indole nitrogen with a triisopropylsilyl (TIPS) group, yields 5-Bromo-1-(triisopropylsilyl)-1H-indole. This intermediate is a powerhouse for medicinal chemists, offering a stable yet highly reactive platform for the synthesis of complex molecules targeting a range of diseases, including cancer, viral infections, and neurological disorders. The bulky TIPS group provides stability and enhances solubility in organic solvents, while the bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
Application in the Synthesis of Kinase Inhibitors
Derivatives of 5-bromoindole have shown significant promise as inhibitors of key protein kinases implicated in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase 3 (GSK-3). The functionalization at the 5-position allows for the introduction of aryl and heteroaryl moieties that can interact with the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways that drive cell proliferation and survival.
Signaling Pathway Inhibition
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the degassed dioxane/water mixture.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining degassed dioxane/water mixture to achieve a final concentration of approximately 0.1 M with respect to the starting indole.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-(triisopropylsilyl)-1H-indole.
Protocol 2: Deprotection of the Triisopropylsilyl (TIPS) Group
This protocol describes a common method for the removal of the TIPS protecting group to yield the free indole.
Materials:
-
5-Aryl-1-(triisopropylsilyl)-1H-indole
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-aryl-1-(triisopropylsilyl)-1H-indole (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indole.
Quantitative Data Summary
The following table presents representative data for the synthesis of a hypothetical EGFR inhibitor using the described protocols.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-(TIPS)-indole, 4-methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-(TIPS)-indole | Pd(OAc)₂/SPhos | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 5-(4-Methoxyphenyl)-1-(TIPS)-indole | 5-(4-Methoxyphenyl)-1H-indole | TBAF | THF | RT | 2 | 95 |
| 3 | 5-(4-Methoxyphenyl)-1H-indole, Acryloyl chloride | N-Acryloyl-5-(4-methoxyphenyl)-1H-indole | Et₃N | DCM | 0 to RT | 4 | 78 |
Biological Activity of the Final Compound (Hypothetical Data):
| Compound | Target | IC₅₀ (nM) | Cell Line |
| N-Acryloyl-5-(4-methoxyphenyl)-1H-indole | EGFR | 15 | A549 |
This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of potential kinase inhibitors through robust and efficient chemical transformations. The ability to perform Suzuki-Miyaura coupling followed by deprotection allows for the generation of diverse libraries of 5-substituted indoles for biological screening, accelerating the drug discovery process. The strategic use of this intermediate will undoubtedly continue to contribute to the development of novel therapeutics for a variety of diseases.
Synthesis of 5-aryl-1H-indoles from 5-Bromo-1-(triisopropylsilyl)-1H-indole
Application Notes and Protocols for the Synthesis of 5-aryl-1H-indoles
Topic:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1H-indoles, beginning with the versatile starting material, 5-Bromo-1-(triisopropylsilyl)-1H-indole. The use of a triisopropylsilyl (TIPS) protecting group on the indole nitrogen facilitates robust palladium-catalyzed cross-coupling reactions by preventing side reactions associated with the acidic N-H proton.[1] This two-step methodology involves a palladium-catalyzed C-C bond formation followed by a straightforward deprotection to yield the target compounds. Protocols for Suzuki-Miyaura and Stille couplings are presented, offering versatile options for accessing a diverse range of 5-aryl-1H-indole derivatives.
Overall Synthetic Workflow
The synthesis proceeds in two key stages:
-
Palladium-Catalyzed Cross-Coupling: An aryl group is introduced at the C5 position of the indole ring via a C-C bond-forming reaction (e.g., Suzuki or Stille coupling).
-
Deprotection: The TIPS protecting group is removed from the indole nitrogen to yield the final 5-aryl-1H-indole.
References
Application Notes: 5-Bromo-1-(triisopropylsilyl)-1H-indole as a Versatile Building Block for Potent GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of potent and selective GSK-3 inhibitors is a key focus in modern drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, such as 5-bromo-1-(triisopropylsilyl)-1H-indole, serve as versatile starting materials for the synthesis of complex bioactive molecules. The triisopropylsilyl (TIPS) group provides protection for the indole nitrogen, enhancing solubility in organic solvents and allowing for selective reactions at other positions of the indole ring. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase involved in numerous signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. Two of the most well-characterized pathways that regulate GSK-3 are the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.
Data Presentation: Inhibitory Activities of 9H-pyrimido[4,5-b]indole-based GSK-3β Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 9H-pyrimido[4,5-b]indole derivatives against human GSK-3β.
| Compound ID | R | Stereochemistry | IC₅₀ (nM) for GSK-3β |
| 1 | -Cl | Racemic | 130[1] |
| 2 | -Br | (R) | 360 |
| 3 | -Cl | (R) | 480 |
| 4 | -F | Racemic | >1000[2] |
| 5 | -Ethynyl | (S) | 2240[3][4] |
Experimental Protocols
Synthesis of a Potent GSK-3β Inhibitor from this compound
The following is a representative synthetic workflow for the preparation of (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one, a potent GSK-3β inhibitor.
Protocol 1: Synthesis of 4-Chloro-7-bromo-9H-pyrimido[4,5-b]indole (Intermediate)
This protocol outlines the formation of the key tricyclic intermediate. The initial steps involve the formylation of the TIPS-protected 5-bromoindole, followed by cyclization and chlorination.
-
Formylation and Cyclization:
-
To a solution of this compound in an anhydrous solvent such as DMF, add a formylating agent (e.g., POCl₃) at low temperature (0 °C).
-
After completion of the formylation, the reaction mixture is treated with a suitable nitrogen source for pyrimidine ring formation, such as guanidine, to yield the amino-pyrimidoindole.
-
-
Chlorination:
-
The resulting amino-pyrimidoindole is then subjected to a chlorination reaction, for example, by refluxing with POCl₃, to afford the 4-chloro-7-bromo-9H-pyrimido[4,5-b]indole intermediate. The TIPS protecting group may be cleaved under these conditions. If not, a separate deprotection step is required.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of the 4-chloro-7-bromo-9H-pyrimido[4,5-b]indole intermediate with the desired amine side chain.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-chloro-7-bromo-9H-pyrimido[4,5-b]indole (1.0 equiv.), (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through celite and concentrated. The crude product is purified by column chromatography.
Protocol 3: Deprotection and Final Amide Coupling
This protocol details the removal of the Boc protecting group and the final amide bond formation.
-
Boc Deprotection: The product from the Buchwald-Hartwig amination is dissolved in a suitable solvent like dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) at room temperature to remove the Boc protecting group.
-
Amide Coupling: The resulting secondary amine is coupled with propionic acid to form the final product.
-
To a solution of the deprotected amine in a solvent such as DMF, add propionic acid (1.1 equiv.), a coupling reagent (e.g., HATU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
The reaction is stirred at room temperature until completion.
-
The final product is isolated and purified by standard methods such as column chromatography or preparative HPLC.
-
In Vitro GSK-3β Kinase Inhibition Assay Protocol
This protocol describes a general method to determine the IC₅₀ value of a test compound against GSK-3β using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer, maintaining a constant final DMSO concentration (e.g., 1%).
-
Prepare solutions of recombinant human GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound or vehicle (for control wells).
-
Add the GSK-3β enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent GSK-3β inhibitors. The protocols and data presented herein provide a framework for researchers to design and synthesize novel compounds based on the 9H-pyrimido[4,5-b]indole scaffold. The use of modern synthetic methodologies such as the Buchwald-Hartwig amination allows for the efficient construction of diverse chemical libraries for structure-activity relationship studies, ultimately aiding in the development of new therapeutics for GSK-3-mediated diseases.
References
- 1. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. 1-{3-[(7-Fluoro-9 H-pyrimido[4,5- b]indol-4-yl)(meth-yl)amino]-piperidin-1-yl}propan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Lithiation of 5-Bromo-1-(triisopropylsilyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The regioselective functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Lithiation via halogen-metal exchange offers a powerful method for introducing a wide array of substituents onto the indole nucleus. This protocol details the experimental procedure for the lithiation of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The bulky triisopropylsilyl (TIPS) group at the N1 position serves a dual purpose: it protects the acidic N-H proton and sterically hinders the C2 position, preventing undesired side reactions and promoting stability of the lithiated intermediate.[1][2] The resulting 5-lithio-1-(triisopropylsilyl)-1H-indole is a versatile intermediate that can be reacted with various electrophiles to generate diverse 5-substituted indole derivatives.
Safety Precautions: Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[3][4] These reagents are also corrosive. This procedure must be performed by trained personnel in a controlled laboratory environment. A rigorously inert atmosphere (dry argon or nitrogen) and anhydrous solvents are essential for safety and reaction success.[5] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Reaction Scheme
The overall transformation involves a halogen-lithium exchange reaction, converting the C-Br bond to a C-Li bond, followed by quenching with a generic electrophile (E+).
Caption: Halogen-metal exchange followed by electrophilic trapping.
Detailed Experimental Protocol
This protocol describes the generation of the 5-lithioindole intermediate and its subsequent reaction with an electrophile.
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes/pentane
-
Anhydrous tetrahydrofuran (THF)
-
Selected electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line with a supply of dry argon or nitrogen
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air-sensitive reagents
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup:
-
Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[5]
-
Maintain an inert atmosphere throughout the experiment.
-
-
Reaction Mixture Preparation:
-
Add this compound (1.0 eq.) to the cooled flask.
-
Add anhydrous THF via syringe to dissolve the starting material (typical concentration 0.1-0.5 M).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[4]
-
-
Lithiation (Halogen-Metal Exchange):
-
Slowly add the alkyllithium reagent (n-BuLi or t-BuLi, typically 1.0-1.1 eq.) dropwise to the stirred solution via syringe over 15-30 minutes.[5]
-
Maintain the internal temperature below -70 °C during the addition, as the reaction can be exothermic.[5]
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the 5-lithioindole species.[4]
-
-
Electrophilic Trapping:
-
The 5-lithiated indole is not isolated but reacted in situ.
-
Prepare a solution of the desired electrophile (1.1-1.5 eq.) in a minimal amount of anhydrous THF.
-
Add the electrophile solution dropwise to the cold (-78 °C) reaction mixture.
-
After the addition, allow the reaction to stir at -78 °C for an additional 1-2 hours. The reaction may then be allowed to slowly warm to room temperature and stirred for several hours or overnight, depending on the reactivity of the electrophile.[6]
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C (if warmed) using an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures).
-
Data Summary
The following table summarizes typical conditions and outcomes for the lithiation and trapping of N-silyl protected bromoindoles. Yields are representative and can vary based on the specific electrophile and reaction scale.
| Starting Material | Lithiating Agent | Electrophile (E+) | Product | Typical Yield | Reference |
| 3-Bromo-1-(triisopropylsilyl)indole (analogous) | t-BuLi | H₂O | 1-(triisopropylsilyl)indole | >95% | [2] |
| 3-Bromo-1-(triisopropylsilyl)indole (analogous) | t-BuLi | DMF | 1-(TIPS)-indole-3-carboxaldehyde | 85% | [2] |
| 3-Bromo-1-(triisopropylsilyl)indole (analogous) | t-BuLi | Benzaldehyde | Phenyl(1-(TIPS)-1H-indol-3-yl)methanol | 82% | [2] |
| 3-Bromo-1-(triisopropylsilyl)indole (analogous) | t-BuLi | CO₂ (Dry Ice) | 1-(TIPS)-indole-3-carboxylic acid | 88% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 5-substituted indoles.
References
- 1. Synthesis of 3-Substituted Indoles | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. grokipedia.com [grokipedia.com]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application of 5-Bromo-1-(triisopropylsilyl)-1H-indole in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
Introduction
5-Bromo-1-(triisopropylsilyl)-1H-indole is a key building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The indole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom at the 5-position offers a versatile handle for introducing molecular diversity through various cross-coupling reactions. The triisopropylsilyl (TIPS) group on the indole nitrogen serves as a robust protecting group, enhancing the solubility of the indole core in organic solvents and allowing for regioselective functionalization at other positions of the indole ring. This application note provides detailed protocols for the use of this compound in the synthesis of a potent class of kinase inhibitors and outlines the relevant biological context.
Strategic Utility in Drug Discovery
The strategic importance of this compound lies in its ability to serve as a precursor for a wide range of substituted indoles. The C-Br bond at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the introduction of diverse aryl, heteroaryl, amino, and alkyl groups, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The TIPS protecting group is stable under many reaction conditions and can be readily removed at a later synthetic stage.
Application in the Synthesis of Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is a promising target for cancer therapy.[1][2][3] This section details a synthetic route to a class of potent Pim-1 inhibitors featuring a 5-(pyridin-4-yl)-1H-indole scaffold, starting from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of a representative Pim-1 kinase inhibitor.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Pyridine-4-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield of 4-(1-(Triisopropylsilyl)-1H-indol-5-yl)pyridine | 85% |
Table 2: Deprotection of TIPS Group
| Parameter | Value |
| Starting Material | 4-(1-(Triisopropylsilyl)-1H-indol-5-yl)pyridine |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield of 4-(1H-Indol-5-yl)pyridine | 95% |
Table 3: Biological Activity of the Final Compound
| Parameter | Value |
| Target Kinase | Pim-1 |
| Assay Type | In vitro kinase assay |
| IC₅₀ | 50 nM |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-(Triisopropylsilyl)-1H-indol-5-yl)pyridine via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound, pyridine-4-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(1-(triisopropylsilyl)-1H-indol-5-yl)pyridine as a solid.
Protocol 2: Deprotection of the TIPS Group to Yield 4-(1H-Indol-5-yl)pyridine
Materials:
-
4-(1-(Triisopropylsilyl)-1H-indol-5-yl)pyridine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 4-(1-(triisopropylsilyl)-1H-indol-5-yl)pyridine in THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-(1H-indol-5-yl)pyridine.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow from Starting Material to Biological Assay.
References
- 1. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection of 5-Bromoindole with Triisopropylsilyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the N-protection of 5-bromoindole using triisopropylsilyl chloride (TIPSCl). The triisopropylsilyl (TIPS) group is a sterically hindered and robust protecting group for the indole nitrogen, offering stability across a range of reaction conditions. This makes it particularly valuable in multi-step syntheses where the indole core requires protection. These notes include a detailed experimental protocol, a summary of key reaction parameters, and diagrams to illustrate the workflow and chemical transformation.
Introduction
The indole nucleus is a common scaffold in numerous biologically active compounds and pharmaceutical agents. In the synthesis of complex indole derivatives, protection of the N-H proton is often crucial to prevent undesired side reactions and to direct reactivity to other positions of the indole ring. The 5-bromoindole moiety, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions.
The triisopropylsilyl (TIPS) group is an effective protecting group for the indole nitrogen due to its steric bulk and stability under various conditions. It is generally stable to basic and nucleophilic reagents and can be cleaved under specific fluoride-mediated or acidic conditions. The N-protection of 5-bromoindole with triisopropylsilyl chloride proceeds via deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on the silicon atom of TIPSCl.
Chemical Reaction and Mechanism
The reaction involves the deprotonation of 5-bromoindole at the nitrogen atom by a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The resulting indolide anion then acts as a nucleophile, attacking the silicon atom of triisopropylsilyl chloride and displacing the chloride ion to form the N-protected product, 5-bromo-1-(triisopropylsilyl)-1H-indole.
// Reactants Bromoindole [label="5-Bromoindole"]; NaH [label="NaH"]; TIPSCl [label="TIPSCl"];
// Intermediates Indolide [label="5-Bromoindolide Anion"]; NaCl [label="NaCl"];
// Product ProtectedIndole [label="this compound"];
// Reaction Flow Bromoindole -> Indolide [label="+ NaH\n- H₂", fontcolor="#EA4335"]; Indolide -> ProtectedIndole [label="+ TIPSCl\n- Cl⁻", fontcolor="#34A853"]; } .enddot Caption: Reaction scheme for the N-protection of 5-bromoindole.
Experimental Protocol
This protocol is adapted from a similar procedure for the N-protection of 4-nitroindole.
Materials:
-
5-Bromoindole
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoindole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the 5-bromoindole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stirring: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Addition of TIPSCl: Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 5-Bromoindole | 1.0 | 196.04 | 10075-50-0 | Starting material |
| Triisopropylsilyl chloride | 1.3 | 192.82 | 13154-24-0 | Protecting agent |
| Sodium Hydride (60%) | 1.2 | 40.00 (for 100% NaH) | 7646-69-7 | Base |
| Solvent | - | - | 109-99-9 | Anhydrous THF |
| Temperature | - | - | - | 0 °C to Room Temp. |
| Reaction Time | - | - | - | 1.5 - 2.5 hours |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₁₇H₂₆BrNSi |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 128564-66-9 |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
Workflow and Logic
The following diagram illustrates the experimental workflow for the N-protection of 5-bromoindole.
// Connections prep_reagents -> setup_reaction; setup_reaction -> dissolve; dissolve -> cool; cool -> add_base; add_base -> stir1; stir1 -> add_tipscl; add_tipscl -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; } .enddot Caption: Experimental workflow for the synthesis of N-TIPS-5-bromoindole.
Troubleshooting
-
Low or No Reaction: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride. Check the quality of the sodium hydride.
-
Low Yield: The reaction may be sluggish. Consider increasing the reaction time or temperature slightly. Ensure complete deprotonation before adding the silyl chloride.
-
Multiple Products: Incomplete reaction may leave starting material. If side products are observed, purification by column chromatography is essential.
Conclusion
The N-protection of 5-bromoindole with a triisopropylsilyl group is an effective method to shield the indole nitrogen, facilitating further synthetic transformations. The provided protocol, based on established procedures for similar substrates, offers a reliable method for researchers in organic synthesis and drug development. The TIPS protecting group provides a balance of stability and cleavability, making it a valuable tool in the synthesis of complex indole-containing molecules.
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds from 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutically active compounds.[1] The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the development of novel therapeutic agents. 5-Bromo-1-(triisopropylsilyl)-1H-indole is a versatile starting material for the synthesis of complex indole derivatives. The bulky triisopropylsilyl (TIPS) group at the N1 position serves as a protecting group, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. Furthermore, the bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse substituents and the construction of intricate heterocyclic systems.[2]
These application notes provide detailed protocols for key synthetic transformations starting from this compound, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, followed by deprotection and subsequent cyclization to form complex heterocyclic structures, such as ellipticine analogues, which are known for their potential as antitumor agents.[3][4]
Key Synthetic Pathways Overview
The synthesis of complex heterocyclic compounds from this compound typically involves a multi-step sequence. The general workflow involves an initial palladium-catalyzed cross-coupling reaction to introduce a key substituent at the 5-position, followed by deprotection of the indole nitrogen and subsequent intramolecular cyclization to construct the final heterocyclic ring system.
Caption: General synthetic workflow from 5-Bromo-1-(TIPS)-1H-indole.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 5-bromoindoles. The use of the TIPS-protected substrate generally proceeds with similar or improved efficiency due to increased solubility in organic solvents and prevention of N-H related side reactions.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | Water:Acetonitrile (4:1) | 37 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 0.5-0.67 | 85-95 |
| 3 | 3-Furanylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 2 | 95 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 |
Table 2: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
Table 3: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | High |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12-24 | High |
| 3 | (Triisopropylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)
-
SPhos (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-(triisopropylsilyl)-1H-indole.[1]
Protocol 2: General Procedure for Heck Reaction (Microwave-Assisted)
This protocol details a microwave-assisted Heck reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile-water (1:1) solvent mixture
-
Ethyl acetate
-
Celite
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Purge the vial with argon for 5 minutes to create an inert atmosphere.
-
Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.
-
Securely seal the vial with a cap.
-
Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-vinyl-1-(triisopropylsilyl)-1H-indole product.[5]
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a standard Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (2.0-7.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Dry round-bottom flask with a magnetic stir bar and condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add the base (e.g., triethylamine) to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1-(triisopropylsilyl)-1H-indole.[6]
Protocol 4: Deprotection of the Triisopropylsilyl (TIPS) Group
This protocol describes a mild method for the removal of the TIPS protecting group.[7]
Materials:
-
TIPS-protected indole derivative (1.0 equiv)
-
Silver fluoride (AgF) (1.5 equiv)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed solution of the TIPS-protected indole in methanol (0.1 M), add silver fluoride in the dark (cover the reaction flask with aluminum foil).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add 1 M HCl (3 equiv) and stir for 10 minutes.
-
Filter the mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected indole.
Application Example: Synthesis of Ellipticine Analogues
Ellipticine is a potent anti-cancer agent that functions by inhibiting topoisomerase II.[3] The synthesis of ellipticine analogues from 5-bromoindole derivatives showcases the utility of the aforementioned synthetic strategies in drug discovery.
Caption: Synthetic pathway to an ellipticine analogue.
Signaling Pathway: Mechanism of Action of Ellipticine
Ellipticine and its analogues exert their cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of 5-aza-ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.org.mx [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-1-(triisopropylsilyl)-1H-indole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-1-(triisopropylsilyl)-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for this specific substrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common challenge and can often be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be decomposing. Ensure your palladium source is of high quality and consider using a pre-formed Pd(0) catalyst or a modern precatalyst system.[1] Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation.[1]
-
Suboptimal Ligand Choice: The bulky triisopropylsilyl (TIPS) group introduces significant steric hindrance. Standard ligands like triphenylphosphine may be ineffective.[2] Switching to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate both the oxidative addition and reductive elimination steps.[3][4]
-
Insufficiently Active Base: The choice of base is critical for the transmetalation step.[5] If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective for challenging couplings.[1][6]
-
Inappropriate Solvent System: The solubility of all components is key. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) with water is typically used to dissolve both the organic substrates and the inorganic base.[1] Ensure your solvent is anhydrous and degassed before use.
-
Low Reaction Temperature: Suzuki couplings often require heating to overcome the activation energy.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate. However, excessive heat can lead to catalyst decomposition.
Q2: I am observing significant debromination of my starting material, leading to the formation of 1-(triisopropylsilyl)-1H-indole. How can I minimize this side reaction?
A2: While N-protection with the TIPS group already mitigates the issue of N-H acidity that often leads to debromination in unprotected indoles, this side reaction can still occur.[1] Potential causes and solutions include:
-
Hydride Source Impurities: Trace amounts of water or alcohols in the reaction mixture can act as hydride sources. Ensure all solvents and reagents are anhydrous.
-
Reaction Conditions: In some cases, the choice of phosphine ligand can influence the rate of reductive debromination. Screening different bulky phosphine ligands may be beneficial.
Q3: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7]
-
Thorough Degassing: The most effective way to minimize homocoupling is to ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and by subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes lead to increased homocoupling.
Q4: I am concerned about the stability of the TIPS protecting group under the reaction conditions. Can it be cleaved?
A4: The TIPS group is generally robust and stable under typical Suzuki coupling conditions. However, prolonged exposure to strongly basic or aqueous conditions, especially at elevated temperatures, could potentially lead to partial hydrolysis. If you suspect TIPS group cleavage, consider the following:
-
Milder Base: If using a very strong base like NaOH, consider switching to K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some water is often necessary, minimizing the amount of water in the reaction can help preserve the TIPS group.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
Data Presentation: Reaction Conditions for Suzuki Coupling of 5-Bromoindoles
The following table summarizes effective conditions for the Suzuki coupling of 5-bromoindole derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2][8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2][8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate.[2][8] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (Microwave) | 0.5-0.7 | 85-95 | Effective for a range of arylboronic acids with a different bromoindole derivative.[9] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High | Mild conditions suitable for functionalized substrates.[10] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times) to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during cross-coupling reactions with 5-Bromo-1-(triisopropylsilyl)-1H-indole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My cross-coupling reaction is not proceeding to completion, or I am observing a low yield of the desired product. What are the common causes?
A1: Low conversion or yield can be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst or could be deactivating prematurely. This can be caused by the presence of oxygen or impurities in the reagents and solvents. The formation of palladium black is an indicator of catalyst decomposition.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate.
-
Poor Reagent Quality: Impurities in the this compound or degradation of the coupling partner (e.g., boronic acid) can inhibit the catalyst.
Troubleshooting Steps:
-
Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use a fresh, high-quality palladium catalyst and ligand.
-
Screen different bases, solvents, and temperatures to find the optimal conditions for your specific reaction.
Specific Side Products
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material, 1-(triisopropylsilyl)-1H-indole. How can I minimize this?
A2: The formation of 1-(triisopropylsilyl)-1H-indole is due to a side reaction called protodebromination (or hydrodehalogenation). This is a common issue in cross-coupling reactions of aryl halides.
Primary Causes:
-
Presence of a Hydrogen Source: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture can act as a hydrogen source.
-
Reaction with the Solvent or Base: Some solvents (like alcohols) or bases can act as hydride donors, leading to the reduction of the aryl halide.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents.
-
Choice of Solvent: Avoid using protic solvents if possible. Anhydrous ethereal solvents (e.g., dioxane, THF) or aromatic hydrocarbons (e.g., toluene) are often preferred.
-
Choice of Base: Use a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally good choices.
Q3: My reaction mixture shows a byproduct with a mass double that of my coupling partner (e.g., boronic acid in a Suzuki reaction). What is this and how can I prevent it?
A3: This side product is the result of homocoupling of your coupling partner. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl species.
Primary Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents.
-
High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can favor homocoupling.
-
Sub-optimal Reaction Conditions: Temperature and base selection can also influence the rate of homocoupling.
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated.
-
Optimize Catalyst Loading: Titrate the amount of palladium catalyst to find the lowest effective concentration.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can sometimes promote side reactions.
Q4: I am concerned about the stability of the triisopropylsilyl (TIPS) protecting group. Can it be cleaved under the reaction conditions, and how would I detect this?
A4: Yes, desilylation is a potential side reaction, which would lead to the formation of 5-bromo-1H-indole or the cross-coupled product without the TIPS group. The lability of the TIPS group is dependent on the specific reaction conditions.
Conditions Favoring Desilylation:
-
Fluoride-based Reagents: Bases such as CsF or the use of TBAF (tetrabutylammonium fluoride) as an additive can readily cleave silyl protecting groups.
-
Strongly Basic or Acidic Conditions: While the TIPS group is generally stable under many basic conditions used for cross-coupling, very strong bases or acidic workups can lead to its removal.
-
High Temperatures and Protic Solvents: A combination of high heat and the presence of protic solvents like water or alcohols can facilitate desilylation.
Detection and Prevention:
-
Detection: The desilylated product can be identified by LC-MS (looking for the mass of the unprotected indole) or by TLC, as the unprotected indole will have a different polarity.
-
Prevention:
-
Avoid fluoride-containing bases if possible.
-
Use milder bases like K₂CO₃ or K₃PO₄.[1]
-
Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
-
Use anhydrous aprotic solvents.
-
If a basic workup is required, use milder conditions and avoid prolonged exposure.
-
Quantitative Data on Side Products
While specific quantitative data for side product formation in cross-coupling reactions of this compound is not extensively reported in a comparative format, the following tables provide representative yields for different cross-coupling reactions of N-protected 5-bromoindoles and related substrates. The formation of side products is often minimized in optimized procedures, hence their yields are typically low and not always reported.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of N-Protected 5-Bromo-Heterocycles
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Potential Side Products | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 (for 5-bromo-1-ethyl-1H-indazole) | Protodebromination, Homocoupling | [2] |
| Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97 | Protodebromination, Homocoupling | [3] |
| Phenylboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 (for 5-bromo-1-ethyl-1H-indazole) | Protodebromination, Homocoupling | [2] |
Table 2: Representative Yields in Heck Coupling of 5-Bromoindole
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Potential Side Products | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | Protodebromination |[4] | | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | Protodebromination |[5] |
Table 3: Representative Yields in Sonogashira Coupling of 5-Bromoindole
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Potential Side Products | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | Protodebromination, Alkyne Homocoupling (Glaser coupling) | [6] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | Protodebromination, Alkyne Homocoupling | [6] |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the cross-coupling reactions of this compound. Note: These protocols are based on reactions with 5-bromoindole and may require optimization for the TIPS-protected substrate.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2-5 mol%))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or DME)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%))
-
Phosphine ligand (e.g., P(o-tol)₃ or SPhos, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the base, and then the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (3 mol%))
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N or piperidine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Common reaction pathways in cross-coupling of 5-Bromo-1-(TIPS)-1H-indole.
Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-1-(triisopropylsilyl)-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of 5-Bromo-1-(triisopropylsilyl)-1H-indole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from both the initial synthesis of 5-bromoindole and the subsequent N-protection step. These may include:
-
Unreacted 5-Bromoindole: Incomplete silylation will result in the presence of the more polar starting material.
-
Hydrolysis Product (5-Bromoindole): The triisopropylsilyl (TIPS) group can be labile under acidic conditions. Exposure to acidic silica gel for prolonged periods or acidic moieties in the crude mixture can lead to in-situ deprotection during chromatography.
-
Di- and Poly-brominated Indoles: These can be side products from the synthesis of the 5-bromoindole precursor if reaction conditions are not carefully controlled.[1]
-
Oxidized Byproducts: Indole rings are susceptible to oxidation, which can lead to colored impurities.[1]
Q2: I am observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What is the cause and how can I resolve this?
A2: Streaking and tailing are common issues when purifying indole derivatives on silica gel.[2] The primary cause is the interaction of the basic indole nitrogen with the acidic silanol groups on the silica surface.[2] This leads to a secondary retention mechanism and poor peak shape.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Typically, 0.1-2.0% triethylamine (NEt₃) is effective.[2][3]
-
Deactivated Silica: Use commercially available deactivated silica gel or prepare it by flushing the packed column with a solvent system containing triethylamine before loading your sample.
-
Sample Overload: Applying a too-concentrated sample can also lead to streaking. Ensure your sample is sufficiently diluted before spotting on a TLC plate or loading onto a column.[2][3]
Q3: My 5-Bromo-1-(TIPS)-1H-indole appears to be decomposing on the silica gel column. How can I prevent this?
A3: The TIPS group, while relatively robust for a silyl ether, is still susceptible to cleavage under acidic conditions.[4] Standard silica gel is slightly acidic and can catalyze the hydrolysis of the silyl ether, especially if the compound spends a long time on the column.[4]
Preventative Measures:
-
Use a Basic Modifier: As mentioned in Q2, adding triethylamine to your eluent will help neutralize the silica gel and protect the TIPS group.
-
Swift Chromatography: Do not let the compound sit on the column for extended periods. A well-optimized flash chromatography should be relatively quick.
-
Alternative Stationary Phases: If the compound is extremely sensitive, consider using a less acidic stationary phase like alumina (basic or neutral).[4]
Q4: I am having difficulty separating the product from non-polar impurities. What adjustments can I make to my flash chromatography method?
A4: 5-Bromo-1-(TIPS)-1H-indole is a relatively non-polar compound. Separating it from other non-polar impurities requires careful optimization of the mobile phase.
Optimization Strategies:
-
Fine-tune the Solvent System: Use a very non-polar solvent system, such as a low percentage of ethyl acetate in hexanes (e.g., 1-5% ethyl acetate). Perform a detailed TLC analysis with various low-polarity solvent systems to find the optimal separation window. An ideal Rf value for the product on TLC for good separation is typically between 0.2 and 0.4.[5]
-
Use a Gradient Elution: Start with a very low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. This can help to resolve compounds with close Rf values.
-
Dry Loading: If the compound is not very soluble in the initial non-polar eluent, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Data Presentation
Table 1: Representative TLC Data for Purification of 5-Bromo-1-(TIPS)-1H-indole
| Compound/Impurity | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| 5-Bromo-1-(TIPS)-1H-indole (Product) | 98:2 | 0.35 | UV (254 nm), KMnO₄ stain |
| 5-Bromoindole (Starting Material/Hydrolysis) | 90:10 | 0.40 | UV (254 nm), KMnO₄ stain |
| Non-polar byproduct (e.g., from silylation reagent) | 98:2 | 0.50 | KMnO₄ stain |
Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.
Table 2: Typical Flash Chromatography Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica gel, 230-400 mesh |
| Column Dimensions | Dependent on scale (e.g., 40g silica for 1g crude) |
| Mobile Phase | Gradient elution: 0% to 5% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine) |
| Sample Loading | Dry loading recommended |
| Typical Yield | 85-95% |
| Achieved Purity | >98% (by ¹H NMR) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-silylation of 5-bromoindole.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, until hydrogen evolution ceases.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 2.
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. Add 0.5% triethylamine to the eluent to prevent streaking and decomposition.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes with 0.5% triethylamine). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) and mix to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using compressed air or a pump) to begin the elution.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity (e.g., from 100% hexanes to 95:5 hexanes:ethyl acetate, both containing 0.5% triethylamine).
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete TIPS Deprotection of 5-Bromo-1-(triisopropylsilyl)-1H-indole
Welcome to the technical support center for the deprotection of 5-Bromo-1-(triisopropylsilyl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the triisopropylsilyl (TIPS) protecting group from the indole nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is my TIPS deprotection of this compound incomplete?
A1: Incomplete deprotection of the N-TIPS group on 5-bromoindole is a common issue and can be attributed to several factors:
-
Steric Hindrance: The bulky triisopropylsilyl group can sterically hinder the approach of the deprotecting agent.
-
Reagent Stoichiometry: An insufficient amount of the deprotection reagent, most commonly tetrabutylammonium fluoride (TBAF), will lead to an incomplete reaction.
-
Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion, especially if steric hindrance is significant.
-
Reagent Quality: The quality of the deprotection reagent is crucial. For instance, TBAF solutions can absorb water, which may affect their reactivity. It is advisable to use a fresh or properly stored solution.
Q2: What are the common side reactions to watch out for during the deprotection of 5-Bromo-1-TIPS-indole?
A2: A primary concern is the potential for debromination , where the bromine atom at the 5-position is replaced by a hydrogen atom. This can be promoted by harsh reaction conditions. The basicity of reagents like TBAF can also lead to other undesired side reactions if your molecule contains base-sensitive functional groups.[1]
Q3: Are there alternative methods to TBAF for N-TIPS deprotection?
A3: Yes, several alternatives to TBAF can be employed, especially when TBAF gives poor results or causes side reactions. These include:
-
Other Fluoride Sources: Reagents like Cesium Fluoride (CsF) or Potassium Fluoride (KF) can be effective. Sometimes, the addition of a crown ether can enhance the reactivity of these salts.
-
Acidic Conditions: Treatment with acids such as Hydrogen Fluoride-Pyridine (HF-Pyridine) can cleave the Si-N bond. However, care must be taken as the indole ring can be sensitive to strong acids.
-
Thermolytic Cleavage: In some cases, heating the protected indole in a suitable solvent may be sufficient to remove the TIPS group.
Q4: How can I effectively purify the 5-bromoindole product after deprotection?
A4: Purification can be challenging due to the byproducts of the deprotection reaction.
-
TBAF Removal: Tetrabutylammonium salts can be difficult to remove by standard aqueous workup, especially if the product is polar. A common strategy is to perform a non-aqueous workup by adding a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture, followed by filtration.[2]
-
Chromatography: After the initial workup, flash column chromatography on silica gel is typically used to isolate the pure 5-bromoindole. A gradient of ethyl acetate in hexanes is a common eluent system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient TBAF | Increase the equivalents of TBAF (e.g., from 1.1 to 2-3 equivalents). |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) while monitoring the reaction by TLC. | |
| Short reaction time | Extend the reaction time and monitor the progress until the starting material is consumed. | |
| Poor quality of TBAF solution | Use a fresh bottle of TBAF solution or a freshly prepared solution from the solid hydrate. | |
| Low Yield | Decomposition of starting material or product | If the substrate is base-sensitive, consider buffering the TBAF reaction with a mild acid like acetic acid. Alternatively, switch to a milder deprotection method such as CsF or buffered HF-Pyridine. |
| Debromination | Use milder conditions (lower temperature, shorter reaction time if possible). Consider an alternative deprotection reagent that is less basic than TBAF. | |
| Difficult Purification | Tetrabutylammonium salt contamination | Employ a non-aqueous workup with an ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate before column chromatography.[2] |
| Co-elution of byproducts | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated N-TIPS Deprotection
This protocol provides a starting point for the deprotection of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific case.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to make an approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution (1.1 - 1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take anywhere from 1 to 12 hours.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-bromoindole.
Protocol 2: Alternative Deprotection using Cesium Carbonate (for N-Tosyl, adaptable for N-TIPS)
While this protocol is for an N-tosyl group, a similar approach using a fluoride source like Cesium Fluoride (CsF) can be adapted for N-TIPS deprotection.
Materials:
-
N-Protected 5-bromoindole
-
Cesium Fluoride (CsF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-TIPS-5-bromoindole (1.0 equiv.) in a mixture of anhydrous THF and MeOH (e.g., a 2:1 ratio).
-
Add Cesium Fluoride (CsF) (2.0 - 3.0 equiv.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time can vary significantly.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Data Presentation
Comparison of Deprotection Methods (Illustrative)
| Method | Reagent (equiv.) | Solvent | Temperature | Time | Yield (%) | Notes |
| TBAF | 1.1 - 1.5 | THF | Room Temp. | 1-12 h | Variable | Common method, but can be sluggish and require optimization. Workup can be challenging. |
| HF-Pyridine | Excess | Pyridine/THF | 0 °C to RT | 2-3 h | Variable | Effective for stubborn silyl groups, but HF is highly corrosive and requires careful handling. The basicity of pyridine can be beneficial.[3] |
| CsF | 2.0 - 3.0 | THF/MeOH | Room Temp. | Variable | High | Can be a milder alternative to TBAF, potentially reducing side reactions. Workup is generally simpler. |
Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes based on general silyl ether deprotections and related indole chemistry. Specific yields for the deprotection of 5-Bromo-1-TIPS-indole should be determined empirically.
Visualizations
Caption: General experimental workflow for the deprotection of 5-Bromo-1-TIPS-indole.
Caption: Troubleshooting logic for incomplete TIPS deprotection.
References
Technical Support Center: Catalyst Selection for 5-Bromo-1-(triisopropylsilyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for coupling reactions with 5-Bromo-1-(triisopropylsilyl)-1H-indole.
General FAQs
Q1: Why is the indole nitrogen protected with a triisopropylsilyl (TIPS) group?
A: The TIPS group serves several crucial functions in coupling reactions. Firstly, it protects the acidic N-H proton of the indole, preventing its deprotonation by the base, which can lead to side reactions or catalyst deactivation. Secondly, the bulky TIPS group can influence the regioselectivity of certain reactions. Finally, it enhances the solubility of the indole substrate in common organic solvents used for cross-coupling reactions.
Q2: I am observing decomposition of my starting material. What could be the cause?
A: Decomposition of this compound can occur under harsh reaction conditions. High temperatures and strong bases can lead to the degradation of the indole ring or cleavage of the TIPS protecting group. Consider using milder bases (e.g., carbonates instead of alkoxides) and lower reaction temperatures. It is also advisable to ensure a thoroughly deoxygenated reaction environment, as residual oxygen can contribute to catalyst decomposition and side reactions.[1][2]
Q3: How critical is the purity of my this compound starting material?
A: The purity of the starting material is highly critical for the success of any coupling reaction. Impurities can interfere with the catalyst, quench reactive intermediates, or lead to the formation of undesired side products, complicating purification. It is recommended to use highly purified this compound for consistent and reproducible results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
FAQs and Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I check first?
A: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors.[3] First, verify the activity of your palladium catalyst. Palladium precatalysts can degrade upon prolonged storage. Ensure that your solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[2][3] The choice of base is also critical; ensure it is sufficiently strong to facilitate the transmetalation step.[4] Finally, check the quality of your boronic acid or ester, as these reagents can degrade over time.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and solvents is crucial.[2] Reducing the catalyst loading may also help to suppress this side reaction.[2]
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A: A variety of palladium catalysts can be effective. For routine couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often successful.[5][6] For more challenging substrates or to achieve higher turnover numbers, consider using catalysts with bulky electron-rich phosphine ligands such as SPhos or XPhos.[7]
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 95 | High yield and short reaction time reported for similar substrates.[5][6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 | A classic, reliable system, though may require higher temperatures. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | >90 | Effective for challenging couplings, ligand choice is key.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 85-95 | A potential cost-effective alternative to palladium catalysts.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the bromoindole.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of amines.
FAQs and Troubleshooting
Q1: What is the best base for the Buchwald-Hartwig amination of my substrate?
A: The choice of base is highly dependent on the amine coupling partner and the sensitivity of your substrate.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[9]
Q2: My reaction is sluggish. How can I improve the reaction rate?
A: To improve a sluggish reaction, consider several factors. Increasing the temperature is a common approach.[9] Additionally, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective than simpler phosphine ligands for challenging aminations.[10] Ensure your catalyst system is being generated efficiently in situ, or consider using a pre-formed palladium precatalyst.[9]
Q3: I am trying to couple ammonia, but the reaction is failing. What are my options?
A: The direct coupling of ammonia is notoriously difficult due to its strong coordination to the palladium center.[10] A common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide, followed by hydrolysis to reveal the primary amine.[10] Alternatively, specialized catalyst systems with specific ligands like Josiphos have been developed for the direct coupling of ammonia.[10]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | A robust system for a variety of amines. |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | Highly active catalyst system, suitable for less reactive aryl bromides. |
| [(THP-Dipp)Pd(cinn)Cl] | THP-Dipp | K₂CO₃ | Toluene | 110 | An N-heterocyclic carbene (NHC) based catalyst, effective for amination.[11] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 60-80 | Particularly effective for coupling primary amines.[12] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is an effective method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[13]
FAQs and Troubleshooting
Q1: My Sonogashira reaction is giving low yields. What are the common pitfalls?
A: Low yields in Sonogashira couplings can be due to several factors. The classic Sonogashira reaction requires a copper(I) co-catalyst, which can lead to homocoupling of the alkyne (Glaser coupling).[14] Ensure your reaction is strictly anaerobic to minimize this. The choice of base is also important; an amine base like triethylamine or diisopropylamine is typically used.[13] Catalyst deactivation can also be an issue.
Q2: Can I perform a copper-free Sonogashira coupling?
A: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in avoiding alkyne homocoupling and simplifying purification.[14][15] These reactions often require a palladium catalyst with a suitable ligand and a base, and may be performed at slightly higher temperatures.[16]
Q3: What catalyst system is recommended for a copper-free Sonogashira coupling?
A: For copper-free conditions, palladium catalysts with bulky, electron-rich phosphine ligands are often employed. For instance, a combination of a palladium source like Pd(OAc)₂ or a precatalyst with a ligand like SPhos or cataCXium A can be very effective.[17]
Data Presentation: Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 60 | The classic Sonogashira conditions.[13] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | A common and reliable system. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | An air-stable precatalyst for copper-free couplings.[16] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | 1,4-Dioxane | Room Temp | Effective copper-free and amine-free system.[17] |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed DMSO.
-
Reaction: Stir the mixture under an argon atmosphere at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Sonogashira Catalytic Cycle (Copper-Free)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Low Yields in 5-Substituted Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of 5-substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is resulting in a very low yield. What are the most common overarching causes?
Low yields in indole syntheses can often be attributed to several key factors regardless of the specific method used:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical and often substrate-dependent.[1]
-
Poor Quality of Starting Materials: Impurities in precursors like anilines, phenylhydrazines, or carbonyl compounds can introduce side reactions or inhibit the catalyst.[1][2]
-
Atmospheric Sensitivity: Many reactions, especially those involving organometallic catalysts, are sensitive to air and moisture.[1] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition and other side reactions.[2]
-
Product Instability: The final indole product itself may be unstable under the reaction conditions, particularly in the presence of strong acids, leading to degradation or polymerization.[2]
-
Inefficient Purification: Significant product loss can occur during work-up and purification steps.[3]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side reactions?
The formation of multiple products is a common issue. Depending on the synthetic route, these byproducts could include:
-
Regioisomers: With unsymmetrical starting materials, different isomers of the indole can form. This is a well-known challenge in methods like the Fischer indole synthesis.[2]
-
Aldol Condensation Products: When enolizable aldehydes or ketones are used, they can self-condense, consuming starting material.[2]
-
Oxidative Byproducts: Indoles can be susceptible to oxidation, which often results in the formation of colored impurities.[2]
-
Products of Bond Cleavage: In the Fischer synthesis, a competing reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can become dominant with certain electron-donating groups.[4][5]
Q3: When should I consider abandoning one synthetic method for another?
Consider an alternative method if:
-
Your starting materials are fundamentally unsuited for the chosen reaction (e.g., using a phenylhydrazine with strong electron-withdrawing groups in a Fischer synthesis can be problematic).[6]
-
You are unable to control regioselectivity to an acceptable level after optimizing conditions.
-
The required reaction conditions (e.g., very high temperatures or harsh acids) are incompatible with other functional groups on your substrate.
-
Modern, milder methods like palladium-catalyzed syntheses might offer better functional group tolerance and higher yields for complex molecules compared to classical methods.[7][8]
Troubleshooting Guides by Synthetic Method
Fischer Indole Synthesis
Q: My Fischer indole synthesis with a 5-substituted phenylhydrazine is failing or giving very low yield. What should I investigate?
A: This is a frequent problem. The electronic properties of substituents play a pivotal role.
-
Check for N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote a side reaction involving the cleavage of the N-N bond, preventing the necessary[4][4]-sigmatropic rearrangement.[4][5] Analysis of the crude reaction mixture by LC-MS may reveal aniline byproducts, a key indicator of this issue.[9]
-
Evaluate Acid Catalyst and Temperature: The reaction is highly sensitive to acid strength and temperature.[2] Strong acids and high temperatures can cause decomposition of the hydrazone intermediate or the final indole product.[2] A systematic optimization of the acid catalyst (e.g., comparing PPA, H₂SO₄, acetic acid, or Lewis acids like ZnCl₂) and temperature is recommended.
-
Assess Starting Material Purity: Ensure both the phenylhydrazine and carbonyl compounds are pure. Impurities can significantly inhibit the reaction.[2]
Q: I am using an unsymmetrical ketone and getting a mixture of 4- and 6-substituted indoles instead of my desired 5-substituted product. How can I improve regioselectivity?
A: Controlling regioselectivity is a classic challenge. The outcome is determined by the direction of enamine formation.
-
Modify the Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the ratio of regioisomers.[2] Experimenting with a range of Brønsted and Lewis acids is the primary strategy.
-
Steric Hindrance: If possible, modifying the ketone to introduce steric bulk can help direct the cyclization to the less hindered side.
Bischler-Möhlau Indole Synthesis
Q: My Bischler-Möhlau reaction is giving a poor yield. The conditions seem harsh. What can I do?
A: The classical Bischler-Möhlau synthesis is known for requiring harsh conditions and sometimes providing low yields.[10]
-
Use a Catalyst: The use of lithium bromide (LiBr) as a catalyst has been shown to enable milder reaction conditions.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and potentially minimize the formation of degradation byproducts, improving yields.[11][12]
-
Ensure Excess Aniline: The reaction mechanism requires two equivalents of the aniline.[10] Using a large excess of the aniline starting material is standard procedure to drive the reaction to completion.[13]
Palladium-Catalyzed Syntheses (Larock, Buchwald-Hartwig)
Q: My Larock indole synthesis using an o-iodoaniline and a disubstituted alkyne is inefficient. What are the key parameters to optimize?
A: Low catalyst turnover and competing side reactions are common hurdles.
-
Ligand Choice: The choice of phosphine ligand is critical. While Larock's original conditions were ligandless, sterically demanding phosphines can improve the rate of oxidative addition, which is often the slow step, especially for o-bromoanilines.[14][15]
-
Base and Additives: The base (e.g., Na₂CO₃, K₂CO₃) and the presence of a chloride salt (e.g., LiCl) are crucial. The stoichiometry of LiCl is important, as too much can slow the reaction.[16]
-
Alkyne Equivalents: Using 2-5 equivalents of the alkyne is often necessary to achieve optimal yields.[16]
Q: I am attempting an intramolecular Buchwald-Hartwig amination to form the indole ring, but the yield is low. How can I troubleshoot this?
A: The success of Buchwald-Hartwig aminations is highly dependent on the interplay between the palladium source, ligand, base, and solvent.
-
Ligand and Palladium Source: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is the most critical parameter. A wide variety of specialized biarylphosphine ligands have been developed; screening a selection is often necessary.[17][18]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[17] However, if your substrate has base-sensitive functional groups, weaker bases (e.g., K₃PO₄, Cs₂CO₃) should be tested, although this may require higher temperatures or longer reaction times.[19]
-
Solvent and Solubility: Insolubility of reactants or intermediates is a common reason for failure.[17] Ethereal (dioxane, THF) or aromatic (toluene) solvents are typical. Ensure your starting materials are soluble under the reaction conditions.[17]
Data Summary: Comparative Yields
The selection of reaction parameters can dramatically impact the yield of 5-substituted indoles. The tables below summarize reported yields under varying conditions for representative syntheses.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Synthesis of 2,5-dimethyl-1H-indole from p-tolylhydrazine and acetone)
| Catalyst | Temperature (°C) | Yield (%) |
| Acetic Acid | Reflux | ~65% |
| Polyphosphoric Acid (PPA) | 100 | ~80% |
| Zinc Chloride (ZnCl₂) | 170 | ~75% |
| Amberlyst 15 | 80 | ~90% |
| Note: Yields are approximate and can vary based on specific reaction scale and work-up procedures. Data compiled from various synthetic reports. |
Table 2: Influence of Ligand and Base on Buchwald-Hartwig Indole Synthesis (Intramolecular cyclization of 2-bromo-N-(2-vinylphenyl)aniline derivative)
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| P(tBu)₃ | NaOtBu | Toluene | 100 | 85% |
| XPhos | K₂CO₃ | Dioxane | 110 | 78% |
| RuPhos | Cs₂CO₃ | Toluene | 100 | 92% |
| BINAP | NaOtBu | Dioxane | 100 | 65% |
| Note: This table presents representative data to illustrate the impact of reaction components. Actual yields are highly substrate-dependent. |
Detailed Experimental Protocols
Protocol 1: Fischer Synthesis of 5-Bromo-2-methyl-1H-indole
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in acetone (10 vol), the mixture is heated to reflux for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.
-
The resulting crude hydrazone is added portion-wise to polyphosphoric acid (10 wt eq) at 100 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred vigorously at 120 °C for 30 minutes. Progress is monitored by TLC.
-
Upon completion, the hot mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The aqueous layer is neutralized with a saturated solution of NaHCO₃ and then extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 5-bromo-2-methyl-1H-indole.
Protocol 2: Larock Synthesis of 5-Methoxy-1,2-diphenyl-1H-indole
Materials:
-
2-Iodo-4-methoxyaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
A flame-dried Schlenk flask is charged with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (1.0 eq) under an inert atmosphere of argon.
-
Anhydrous DMF is added, followed by 2-iodo-4-methoxyaniline (1.0 eq) and diphenylacetylene (1.2 eq).
-
The flask is sealed, and the reaction mixture is heated to 100 °C with stirring for 12-16 hours. The reaction is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the desired 5-methoxy-1,2-diphenyl-1H-indole.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in troubleshooting and planning the synthesis of 5-substituted indoles.
Caption: Troubleshooting decision tree for the Fischer indole synthesis.
Caption: Decision guide for choosing a suitable indole synthesis method.
Caption: A generalized workflow for synthetic experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 14. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Protecting the Indole Ring During Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the indole ring, a common challenge encountered during the deprotection of molecules containing moieties like tryptophan. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the deprotection of indole-containing compounds.
Q1: My reaction mixture turns dark (pink, red, or brown) during the acidic deprotection of my indole-containing compound. What is happening?
A1: A color change to pink, red, or brown is a common visual indicator of indole ring oxidation and potential polymerization.[1] This is often initiated by reactive species generated during the deprotection process, especially under strong acidic conditions like Trifluoroacetic Acid (TFA).
Q2: What is the primary cause of indole ring side reactions during deprotection with acids like TFA?
A2: The primary cause is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups (e.g., Boc).[2][3] These carbocations are powerful electrophiles that can attack the electron-rich indole ring, leading to undesired alkylation and subsequent oxidation.[2][3][4]
Q3: What are scavengers and how do they prevent indole oxidation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap reactive carbocations and other electrophilic species.[2][4] By reacting with these species at a faster rate than the indole ring, scavengers prevent them from modifying your desired product.[3] Some scavengers also possess reducing properties that help suppress oxidative pathways.[2]
Q4: Which scavenger should I choose to protect the indole ring?
A4: The choice of scavenger depends on the specific protecting groups and other sensitive residues in your molecule. For protecting the indole ring of tryptophan, common and effective scavengers include:
-
Trialkylsilanes (e.g., Triethylsilane - TES, Triisopropylsilane - TIS): These are highly effective carbocation scavengers.[4]
-
1,2-Ethanedithiol (EDT): This thiol is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[4]
-
Thioanisole: This can suppress oxidation and is also known to accelerate the removal of some protecting groups.[2]
A combination of scavengers, often referred to as a "cleavage cocktail," is typically used to address multiple potential side reactions. A widely used general-purpose cocktail is a mixture of TFA, TIS, and water.[5]
Q5: Can the use of triethylsilane (TES) cause any side reactions with the indole ring?
A5: Yes, while TES is an excellent carbocation scavenger, it has been reported that triethylsilane in the presence of TFA can reduce the indole ring of tryptophan.[3] Therefore, careful consideration of the reaction conditions and the specific substrate is necessary when using TES.
Q6: Are there alternative deprotection methods that are milder on the indole ring?
A6: Yes, if standard acidic deprotection with scavengers is still problematic, you can explore alternative methods. Microwave-assisted deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to be effective for the deprotection of N-Boc indoles, often with quantitative yields.[6]
Data Presentation: Comparison of Common Scavengers for Indole Protection
While precise quantitative comparisons of scavenger efficacy for preventing indole oxidation are highly substrate-dependent, the following table summarizes the properties and recommended applications of commonly used scavengers.
| Scavenger | Key Properties | Recommended for Indole Protection | Typical Concentration in Cocktail | Notes |
| Triisopropylsilane (TIS) | Excellent carbocation scavenger.[4] | Yes | 2.5% - 5% (v/v) | Highly effective and generally preferred over TES to avoid potential indole ring reduction. |
| Triethylsilane (TES) | Strong carbocation scavenger.[4] | Yes, with caution | 2.5% - 5% (v/v) | Can cause reduction of the indole ring in the presence of TFA.[3] |
| 1,2-Ethanedithiol (EDT) | Good carbocation scavenger with reducing properties.[2][4] | Yes | 2.5% (v/v) | Effective in preventing acid-catalyzed oxidation of tryptophan.[4] Has a strong odor. |
| Thioanisole | Suppresses oxidation and aids in the removal of some protecting groups.[2] | Yes | 5% (v/v) | Can help prevent S-alkylation of methionine if present.[2] |
| Water | Acts as a scavenger for tert-butyl cations. | Yes, often included in cocktails | 2.5% - 5% (v/v) | A common component of many cleavage mixtures. |
| Phenol | Acts as a decoy for carbocations. | Yes | 5% (w/v) | Can offer some protection to tyrosine and tryptophan residues. |
Experimental Protocols
General Protocol for N-Boc Deprotection of an Indole-Containing Compound using a TFA/TIS/H₂O Cocktail
This protocol provides a general guideline for the deprotection of a Boc-protected indole-containing compound in solution.
Materials:
-
Boc-protected indole-containing compound
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing for inert gas
Procedure:
-
Preparation: Dissolve the Boc-protected compound in an appropriate volume of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: To the solution, add the scavengers. For a standard cocktail, add TIS to a final concentration of 2.5-5% (v/v) and deionized water to a final concentration of 2.5-5% (v/v).
-
Deprotection: Cool the reaction mixture in an ice bath. Slowly add an equal volume of cold TFA to the reaction mixture with gentle stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the deprotection should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. b. Add cold diethyl ether to the residue to precipitate the deprotected product. c. Isolate the precipitate by filtration or centrifugation. d. Wash the solid product with cold diethyl ether two to three more times to remove residual scavengers and other organic impurities. e. Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Logical Workflow for Scavenger Selection
Caption: A decision-making workflow for selecting appropriate scavengers for indole ring protection.
Experimental Workflow for Indole Deprotection
Caption: Experimental workflow for indole deprotection highlighting scavenger intervention.
References
- 1. New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions with 5-Bromo-1-(triisopropylsilyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-(triisopropylsilyl)-1H-indole. The bulky triisopropylsilyl (TIPS) protecting group presents unique challenges due to steric hindrance, and this guide offers strategies to overcome these obstacles in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary challenge is the significant steric bulk of the triisopropylsilyl (TIPS) group at the N1 position of the indole. This large protecting group can hinder the approach of reagents and catalysts to the reactive sites of the molecule, particularly the C-Br bond at the 5-position and the adjacent C4 and C6 positions. This steric hindrance can slow down reaction rates and, in some cases, prevent reactions from occurring altogether.[1]
Q2: Is N-protection necessary when working with 5-bromoindole?
A2: Yes, N-protection is highly recommended. The N-H proton of an unprotected indole is acidic and can be deprotonated under basic reaction conditions. This forms an indolide anion, which increases the electron density of the ring and can make the C-Br bond more susceptible to undesired side reactions, such as debromination.[2] The TIPS group effectively prevents this issue.
Q3: My primary issue is the steric hindrance from the TIPS group. What are the general strategies to overcome this?
A3: There are several key strategies to mitigate the steric hindrance of the TIPS group:
-
Catalyst and Ligand Selection: Employing catalysts with bulky, electron-rich ligands can enhance reactivity. These ligands can promote the oxidative addition step in cross-coupling reactions and stabilize the catalytic species.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance. Microwave irradiation can also be an effective technique to accelerate slow reactions.[3]
-
Alternative Reagent Generation: For reactions involving organometallics, converting a Grignard reagent to a more reactive organozinc species (Negishi coupling) or using a "turbo" Grignard reagent like iPrMgCl·LiCl for halogen-magnesium exchange can improve yields.[2][4]
-
Protecting Group Strategy: In some cases, it may be beneficial to switch to a less sterically demanding protecting group if the TIPS group proves too cumbersome for a specific transformation. However, the TIPS group offers excellent stability, so optimizing the reaction conditions is often the preferred first approach.
Q4: I am observing premature deprotection of the TIPS group. How can I avoid this?
A4: The TIPS group is generally stable to a wide range of reaction conditions but can be cleaved by strong acids or fluoride sources. To avoid premature deprotection:
-
Avoid acidic conditions: If possible, choose reaction conditions that are neutral or basic.
-
Use anhydrous conditions: The presence of water can sometimes facilitate the cleavage of silyl ethers, especially in the presence of mild acids or bases.
-
Careful choice of reagents: Be mindful of reagents that can act as fluoride sources. For example, some bases or additives may contain fluoride ions.
Q5: Are there milder methods for the deprotection of the TIPS group once my desired transformation is complete?
A5: While harsh conditions can be used, milder deprotection methods are often desirable to avoid side reactions with other functional groups. A recently reported protocol using silver fluoride (AgF) in methanol has been shown to efficiently remove the TIPS group from acetylenes under mild conditions and may be applicable to N-TIPS protected indoles.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion in the Suzuki-Miyaura coupling of this compound with a sterically hindered boronic acid.
Possible Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. Screen different bulky, electron-rich phosphine ligands such as XPhos or SPhos.[6] |
| Suboptimal Reaction Conditions | Increase the reaction temperature, potentially using microwave irradiation.[3] Screen different bases; for hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[6] |
| Steric Hindrance | If coupling with a highly hindered boronic acid, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester). |
| Poor Reagent Quality | Ensure the this compound and the boronic acid are pure and dry. Use anhydrous solvents. |
Sonogashira Coupling
Problem: Homocoupling of the terminal alkyne (Glaser coupling) is a major side product.
Possible Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7] |
| Copper(I) Co-catalyst Activity | Minimize the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Reaction Temperature | Running the reaction at a lower temperature may reduce the rate of homocoupling relative to the desired cross-coupling. |
Buchwald-Hartwig Amination
Problem: The desired C-N bond formation is not occurring, even with a typically reliable catalyst system.
Possible Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Ligand Steric Hindrance | The combination of the bulky TIPS group and a bulky ligand may be sterically prohibitive. Screen a variety of ligands, including those with different bite angles and steric profiles (e.g., Xantphos, BINAP).[8][9] |
| Base Incompatibility | The choice of base is crucial. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction outcome. |
| Catalyst Deactivation | Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various coupling reactions. While data for the specific this compound is limited in the literature, the following provides a comparative overview for related 5-bromoindole systems, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1-substituted-indazoles/indoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[10] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for a 5-bromo-1-ethyl-1H-indazole substrate.[11] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[11] |
Table 2: Sonogashira Coupling of 5-Bromoindole with Various Terminal Alkynes
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[7] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[7] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[7] |
Experimental Protocols
Detailed Protocol: Grignard Exchange using iPrMgCl·LiCl
For reactions where direct Grignard formation is difficult, a halogen-magnesium exchange using a "turbo" Grignard reagent can be highly effective. This method is often more tolerant of functional groups and can proceed at lower temperatures.[2][4]
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings and anhydrous LiCl. Add a solution of isopropyl chloride in anhydrous THF dropwise to initiate the formation of iPrMgCl·LiCl.
-
Exchange Reaction: Cool the solution of iPrMgCl·LiCl to the desired temperature (e.g., -15 °C to room temperature). To this, add a solution of this compound in anhydrous THF dropwise.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the exchange reaction by GC analysis of quenched aliquots.
-
Reaction with Electrophile: Once the exchange is complete, the resulting arylmagnesium reagent can be used in subsequent reactions by adding the desired electrophile at a low temperature (e.g., -78 °C) and allowing the reaction to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Overcoming Steric Hindrance in Cross-Coupling Reactions
Caption: A logical workflow for optimizing cross-coupling reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-1-(triisopropylsilyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-(triisopropylsilyl)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high regioselectivity in common synthetic transformations.
Section 1: Directed ortho-Metalation (DoM) and Electrophilic Quench
The triisopropylsilyl (TIPS) group at the N1 position of the indole ring is a powerful directing group for metalation, favoring deprotonation at the C2 or C7 position. However, with a substituent at the C5 position, careful control of reaction conditions is crucial to achieve the desired regioselectivity, particularly for functionalization at the C4 or C6 positions.
Frequently Asked Questions (FAQs)
Q1: I am trying to achieve C4-lithiation of this compound, but I am getting a mixture of products or decomposition. What are the critical parameters?
A1: Achieving selective C4-lithiation is challenging due to the inherent acidity of the C2 proton. The bulky TIPS group helps to sterically hinder C2-lithiation to some extent. Key parameters to control are:
-
Base: Strong, sterically hindered bases are often preferred. tert-Butyllithium (t-BuLi) is commonly used.
-
Solvent: A non-coordinating solvent like diethyl ether or hexanes is often favored over THF, which can promote C2-lithiation.
-
Temperature: Precise temperature control is critical. The reaction is typically initiated at a very low temperature (-78 °C) and then briefly warmed to a specific temperature (e.g., 0 °C) to allow for the selective C4-deprotonation. Prolonged time at higher temperatures can lead to undesired side reactions.
-
Additives: In some cases, additives like TMEDA can influence the regioselectivity, but their effect should be carefully evaluated for this specific substrate.
Q2: What are common side products in the lithiation of 1-TIPS-indoles?
A2: Common side products include:
-
C2-lithiated species: This is often the thermodynamic product.
-
Products from halogen-metal exchange: The bromine at C5 can undergo exchange with the organolithium reagent.
-
Decomposition: Indole rings can be sensitive to strong bases, leading to ring-opening or other decomposition pathways if conditions are not carefully controlled.
-
Silyl group migration: Under certain conditions, the TIPS group can migrate from the nitrogen to a lithiated carbon.
Troubleshooting Guide: C4-Lithiation and Electrophilic Quench
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive organolithium reagent. 2. Insufficiently low temperature during addition. 3. Presence of moisture or other protic sources. | 1. Titrate the organolithium solution before use. 2. Ensure the reaction mixture is maintained at -78 °C during the addition of the base. 3. Use rigorously dried glassware and anhydrous solvents. |
| Mixture of regioisomers (e.g., C2 and C4 functionalization) | 1. Reaction temperature is too high or warming period is too long. 2. Inappropriate solvent. | 1. Carefully control the warming step. A short duration at 0 °C is often sufficient. 2. Use a non-coordinating solvent like diethyl ether. |
| Formation of 5-lithioindole species (from Br-Li exchange) | 1. The organolithium reagent is too reactive or not sterically hindered enough. | 1. Use t-BuLi, which is less prone to halogen-metal exchange than n-BuLi at low temperatures. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Excess organolithium reagent. | 1. Maintain low temperatures throughout the reaction and quench. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the organolithium reagent. |
Experimental Protocol: Regioselective C4-Silylation
This protocol is adapted from methodologies for related 1-TIPS-indole derivatives and aims for C4-functionalization.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane or hexane
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous Et₂O.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of t-BuLi (1.2 equiv) dropwise via syringe.
-
After the addition is complete, stir the mixture at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0 °C in an ice-water bath. Stir at 0 °C for 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of the electrophile (e.g., TMSCl, 1.5 equiv) in anhydrous Et₂O dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Optimizing C4-Lithiation
Caption: Workflow for optimizing C4-lithiation of 5-Bromo-1-TIPS-indole.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the C5-bromo position with a boronic acid or ester in the presence of a palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a low yield. What are the common culprits?
A1: Low yields in Suzuki couplings of 5-bromoindoles can be due to several factors:
-
Catalyst deactivation: The indole nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Also, the presence of oxygen can lead to the formation of palladium black.
-
Debromination: A common side reaction is the reduction of the C-Br bond, leading to the formation of 1-TIPS-indole. This is often exacerbated by the presence of a free N-H group, but can still occur with N-protected indoles under certain conditions.
-
Homocoupling of the boronic acid: This side reaction can consume the coupling partner.
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, and solvent are all crucial.
Q2: How can I minimize the debromination side reaction?
A2: While the TIPS group already protects the indole nitrogen, further optimization can help:
-
Choice of base: A weaker base might be sufficient and can sometimes reduce debromination.
-
Reaction temperature: Lowering the temperature may help, although it might also slow down the desired reaction.
-
Ligand choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over debromination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Impure reagents. 3. Suboptimal reaction conditions. | 1. Use a pre-catalyst or ensure the reaction is thoroughly degassed. 2. Use high-purity 5-Bromo-1-TIPS-indole and fresh boronic acid. 3. Screen different catalysts, ligands, bases, and solvents. |
| Significant debromination | 1. Reaction temperature is too high. 2. Inappropriate base. | 1. Lower the reaction temperature. 2. Screen milder bases (e.g., K₂CO₃ vs. K₃PO₄). |
| Formation of palladium black | 1. Presence of oxygen. 2. High temperature. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Use the lowest effective temperature. |
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | ~95[1] |
| 2 | Phenylboronic acid | Pd(PCy₃)₂ (3) | - | K₂CO₃ (2) | DME | 80 | 4 | ~65[1] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME | 80 | 4 | ~22[1] |
| 4 | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (2) | t-amyl alcohol | 100 | 12 | 85-95[1] |
Note: Yields are for analogous bromo-heterocycles and serve as a strong starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Anhydrous, degassed solvent (e.g., DME)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Section 3: Heck Reaction
The Heck reaction allows for the vinylation of the C5 position of the indole by coupling with an alkene in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is giving a low yield or no conversion. What should I check first?
A1: The most common issues are related to the catalyst and reaction conditions:
-
Catalyst Deactivation: Similar to the Suzuki coupling, the indole nitrogen can act as a poison. The formation of palladium black is a clear sign of catalyst decomposition.
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity.
-
Base: The base plays a key role in the catalytic cycle, and its strength and type can significantly impact the outcome.
-
Purity of Starting Materials: Impurities in the 5-bromoindole or the alkene can inhibit the reaction.
Q2: I am observing the formation of palladium black. How can I prevent this?
A2: To prevent catalyst decomposition:
-
Use a stabilizing phosphine ligand.
-
Ensure all reagents and solvents are pure and degassed.
-
Avoid excessively high temperatures.
Troubleshooting Guide: Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive or poisoned catalyst. 2. Suboptimal ligand. 3. Incorrect base. | 1. Use a fresh, high-quality palladium source and ensure an inert atmosphere. 2. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, SPhos). 3. Screen different bases (e.g., Et₃N, K₂CO₃, Na₂CO₃). |
| Formation of palladium black | 1. Oxygen contamination. 2. High temperature. 3. Absence of a stabilizing ligand. | 1. Rigorously degas solvents and maintain an inert atmosphere. 2. Optimize the reaction temperature. 3. Ensure an appropriate ligand is used. |
| Side product formation (e.g., isomerization of the alkene) | 1. Reaction conditions promoting isomerization. | 1. Adjust the catalyst/ligand system and reaction time. |
Quantitative Data: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95[2] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[2] |
| 3 | Ethyl acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >99 (conv.), 71 (isol.)[2] |
| 4 | Acrylic acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 1 h | >99 (conv.), 94 (isol.)[2] |
Note: Yields are for 5-bromoindole, which should be a good proxy for the N-TIPS protected analogue.
Experimental Protocol: Heck Reaction (Microwave-Assisted)
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Na₂PdCl₄, 5 mol%)
-
Ligand (e.g., SPhos, 15 mol%)
-
Base (e.g., Na₂CO₃, 4 equiv)
-
Solvent (e.g., MeCN/H₂O, 1:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv), the palladium catalyst, the ligand, and the base.
-
Add the solvent mixture and the alkene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond at the C5 position by coupling with a primary or secondary amine, catalyzed by a palladium complex.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Buchwald-Hartwig amination of 5-bromoindoles?
A1: The main challenges include:
-
Catalyst Inhibition: The nitrogen atoms in the indole ring and potentially the amine coupling partner can coordinate to the palladium center and inhibit catalysis.
-
Substrate Scope: Electron-deficient amines or sterically hindered amines can be challenging coupling partners.
-
Base Sensitivity: The use of strong bases like sodium tert-butoxide can lead to side reactions with sensitive functional groups on either coupling partner.
Q2: How do I choose the right catalyst system (ligand and palladium precursor)?
A2: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective. They promote the reductive elimination step and can prevent catalyst deactivation. The palladium precursor is typically Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts containing the ligand and palladium can also be used.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst system. 2. Inappropriate base. 3. Challenging amine substrate. | 1. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). Ensure an inert atmosphere. 2. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). 3. For challenging amines, use a more active catalyst system and potentially higher temperatures. |
| Hydrodehalogenation (debromination) | 1. Side reaction promoted by the base and/or catalyst. | 1. Try a weaker base or a different ligand that favors C-N bond formation. |
| Decomposition of starting materials | 1. Base is too strong for the functional groups present. | 1. Use a milder base such as K₃PO₄ or Cs₂CO₃. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that should be optimized for specific substrates.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Decision Tree for Buchwald-Hartwig Troubleshooting
Caption: Decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
References
Validation & Comparative
Reactivity Face-Off: 5-Bromo-1-(triisopropylsilyl)-1H-indole vs. 5-bromo-1H-indole
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated indoles serve as pivotal building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, 5-bromoindole is a versatile precursor, offering a reactive handle for a multitude of chemical transformations. The reactivity of this scaffold can be significantly modulated by the presence or absence of a protecting group on the indole nitrogen. This guide provides an objective, data-driven comparison of the reactivity of 5-Bromo-1-(triisopropylsilyl)-1H-indole and its unprotected counterpart, 5-bromo-1H-indole, in key synthetic operations.
Executive Summary
The introduction of a triisopropylsilyl (TIPS) group at the N-1 position of 5-bromoindole profoundly influences its reactivity. While the bulky TIPS group can sterically hinder certain transformations, its primary role is to prevent deprotonation of the N-H proton under basic conditions, which often leads to undesired side reactions with the unprotected indole. This protection scheme also facilitates regioselective functionalization, particularly through directed ortho-metalation. In palladium-catalyzed cross-coupling reactions, the TIPS group can influence catalyst kinetics and substrate stability, leading to differences in reaction outcomes.
Halogen-Metal Exchange and Lithiation
The acidic N-H proton of 5-bromo-1H-indole complicates its reaction with organolithium reagents. Typically, two equivalents of the organolithium reagent are required: one to deprotonate the indole nitrogen and the second to perform the halogen-metal exchange. This can lead to side reactions and reduced yields. In contrast, the N-TIPS protection in this compound allows for a cleaner and more efficient halogen-metal exchange at the C-5 position.
Furthermore, the TIPS group can act as a directing group for ortho-metalation. Treatment of 1-TIPS-indole with strong bases like t-BuLi can lead to deprotonation at the C-2 or C-7 positions, enabling the introduction of electrophiles at these sites. This regioselectivity is not readily achievable with unprotected 5-bromo-1H-indole.
Logical Relationship for Lithiation
Caption: Lithiation pathways for unprotected vs. TIPS-protected 5-bromoindole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of aryl halides. The presence of the N-TIPS group can influence the efficiency and outcome of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 5-bromo-1H-indole, the basic reaction conditions can lead to catalyst inhibition or decomposition due to the acidic N-H proton.[1] While the reaction can proceed, N-protection is often advantageous for achieving higher yields and cleaner reaction profiles. The N-TIPS derivative provides a more stable substrate under these conditions.
| Feature | 5-bromo-1H-indole | This compound |
| Typical Conditions | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., DME), 80 °C[2] | Similar conditions, may tolerate a wider range of bases and solvents. |
| Observed Yields | Moderate to high, but can be variable.[3] | Generally high and more reproducible. |
| Key Advantage | Commercially available and no need for protection/deprotection steps. | Avoids N-H related side reactions, leading to cleaner reactions and potentially higher yields. |
| Key Disadvantage | Potential for lower yields and side reactions due to the acidic N-H proton.[1] | Requires additional synthesis steps for protection and deprotection. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1H-indole
A mixture of 5-bromo-1H-indole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in dimethoxyethane (10 mL) is degassed and heated at 80 °C for 2-4 hours under an inert atmosphere.[2] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction
The Heck reaction allows for the vinylation of aryl halides. Similar to the Suzuki coupling, the unprotected N-H of 5-bromo-1H-indole can interfere with the catalytic cycle, potentially leading to lower yields.[4] N-protection is generally beneficial for achieving high-yielding and clean Heck reactions.
| Feature | 5-bromo-1H-indole | This compound |
| Typical Conditions | Pd catalyst (e.g., Na₂PdCl₄), ligand (e.g., SPhos), base (e.g., Na₂CO₃), solvent (e.g., MeCN/H₂O), microwave heating.[5][6] | Similar conditions are expected to be effective. |
| Observed Yields | Can be high (>95%) with optimized conditions.[5][6] | Expected to be consistently high. |
| Key Advantage | Direct use of the commercially available starting material. | Enhanced stability of the substrate, potentially leading to cleaner reactions. |
| Key Disadvantage | The acidic N-H can lead to catalyst inhibition and side reactions.[4] | Additional synthetic steps for protection and deprotection. |
Experimental Protocol: Heck Reaction of 5-bromo-1H-indole with Styrene
In a microwave reaction vial, 5-bromo-1H-indole (0.5 mmol), styrene (0.75 mmol), Na₂PdCl₄ (0.025 mmol), SPhos (0.075 mmol), and Na₂CO₃ (2.0 mmol) are combined in a 1:1 mixture of acetonitrile and water (5 mL).[5] The vial is sealed and heated in a microwave reactor at 150 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.[5]
Experimental Workflow: Heck Reaction
Caption: A generalized workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The presence of the free N-H in 5-bromo-1H-indole can be problematic under the basic conditions typically employed, making N-protection a favorable strategy.
| Feature | 5-bromo-1H-indole | This compound |
| Typical Conditions | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., DMF or THF).[7] | Similar conditions, with the advantage of avoiding N-H deprotonation. |
| Observed Yields | Generally high (e.g., ~93% with phenylacetylene).[7] | Expected to be consistently high. |
| Key Advantage | Readily available starting material. | Prevents potential catalyst deactivation and side reactions associated with the unprotected N-H. |
| Key Disadvantage | The N-H proton can interfere with the reaction. | Requires additional protection and deprotection steps. |
Experimental Protocol: Sonogashira Coupling of 5-bromo-1H-indole with Phenylacetylene
To a flask containing 5-bromo-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) is added anhydrous DMF (5 mL) and triethylamine (2.0 mmol).[7] Phenylacetylene (1.2 mmol) is then added dropwise. The mixture is heated to 80 °C for 4-6 hours. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[7]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The choice between this compound and 5-bromo-1H-indole is dictated by the specific requirements of the synthetic transformation. For reactions sensitive to acidic protons, such as those involving strong bases or certain palladium-catalyzed couplings, the N-TIPS protected indole offers superior performance by preventing side reactions and often leading to higher, more reproducible yields. The ability of the TIPS group to direct ortho-metalation provides a powerful tool for regioselective functionalization that is not available with the unprotected analogue. However, for transformations that are tolerant of the N-H proton or when a streamlined synthesis is paramount, the direct use of commercially available 5-bromo-1H-indole may be the more practical approach. Ultimately, a careful consideration of the reaction mechanism and conditions will guide the researcher in selecting the optimal starting material for their specific synthetic goals.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protecting the Indole Nucleus: A Comparative Guide to TIPS and Boc Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing compounds, the strategic selection of a nitrogen protecting group is a critical determinant of reaction efficiency, yield, and ultimate success. This guide provides an objective, data-driven comparison of two commonly employed protecting groups for the indole nitrogen: triisopropylsilyl (TIPS) and tert-butyloxycarbonyl (Boc).
The indole ring system is a cornerstone of numerous natural products and pharmaceuticals, yet the nucleophilicity and potential reactivity of the N-H bond often necessitates protection to achieve desired chemical transformations. The choice between the bulky silyl-based TIPS group and the carbamate-based Boc group can significantly impact the outcome of a synthetic route. This comparison delves into the nuances of their application, stability, and ease of removal, supported by experimental data to inform your synthetic strategy.
Quantitative Performance Comparison: TIPS vs. Boc
The following table summarizes key quantitative data for the protection and deprotection of the indole nitrogen using TIPS and Boc groups, as well as their inherent electronic effects on the indole ring.
| Parameter | TIPS (Triisopropylsilyl) | Boc (tert-Butyloxycarbonyl) |
| Protection Yield | Typically >90% | Typically >95% |
| Deprotection Yield | Generally >90% | Generally >85% |
| Stability | Stable to a wide range of non-acidic and non-fluoride conditions. | Stable to basic and nucleophilic conditions; labile to acid.[1] |
| Electronic Effect | Minimal impact on the electron density of the indole ring.[2] | Electron-withdrawing, decreasing the nucleophilicity of the indole ring.[2][3] |
| Key Deprotection Reagents | Tetrabutylammonium fluoride (TBAF)[2] | Trifluoroacetic acid (TFA), HCl, NaOMe in MeOH[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the indole nitrogen with both TIPS and Boc groups are provided below, based on established literature procedures.
TIPS Protection of Indole
This protocol describes the N-silylation of indole using triisopropylsilyl chloride.
Reagents:
-
Indole
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of indole (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-TIPS protected indole.
Deprotection of N-TIPS Indole
This protocol outlines the removal of the TIPS group using tetrabutylammonium fluoride (TBAF).
Reagents:
-
N-TIPS protected indole
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-TIPS protected indole (1.0 equiv) in anhydrous THF.
-
Add a solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary to yield the deprotected indole.
Boc Protection of Indole
This protocol details the N-protection of indole using di-tert-butyl dicarbonate.
Reagents:
-
Indole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve indole (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv) in anhydrous acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected indole, which is often pure enough for subsequent steps.
Deprotection of N-Boc Indole
A mild and selective method for the removal of the Boc group using sodium methoxide is described.[1]
Reagents:
-
N-Boc protected indole
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.2 equiv) to the solution.
-
Stir the reaction at ambient temperature, monitoring for completion by TLC (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure deprotected indole.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the protection and deprotection sequences for both TIPS and Boc groups on an indole substrate.
References
Reactivity Showdown: 5-Iodo vs. 5-Bromo-1-(TIPS)-1H-indole in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. For scientists engaged in the development of novel therapeutics and functional materials, the indole scaffold is of paramount importance. The strategic functionalization of this privileged heterocycle often dictates the biological activity and physical properties of the resulting molecules. This guide provides an objective comparison of the reactivity of two key building blocks, 5-bromo-1-(triisopropylsilyl)-1H-indole and 5-iodo-1-(triisopropylsilyl)-1H-indole, in the context of Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
The Halogen's Influence: A Fundamental Reactivity Comparison
The choice of the halogen at the 5-position of the indole ring significantly impacts the efficiency and conditions required for successful Suzuki coupling. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond is more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.
Consequently, 5-iodo-1-(TIPS)-1H-indole is inherently more reactive than its 5-bromo counterpart. This enhanced reactivity often translates to several practical advantages in a laboratory setting:
-
Milder Reaction Conditions: Suzuki couplings with 5-iodo-1-(TIPS)-1H-indole can typically be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid catalytic turnover and, therefore, quicker consumption of the starting materials.
-
Higher Yields: The increased reactivity of the C-I bond often results in higher isolated yields of the desired coupled product.
-
Lower Catalyst Loading: In some instances, the higher reactivity of the iodo-substrate may allow for a reduction in the amount of palladium catalyst required to achieve high conversion.
Performance Data: A Comparative Overview
| Parameter | 5-Bromo-1-(TIPS)-1H-indole | 5-Iodo-1-(TIPS)-1H-indole (Representative) |
| Aryl Halide | This compound | 5-Iodo-1-(triisopropylsilyl)-1H-indole |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Catalyst Loading | 3 mol % | 1.5 - 3 mol % |
| Base | 2M Aqueous Na₂CO₃ | 2M Aqueous Na₂CO₃ |
| Solvent | Toluene | Toluene / Ethanol |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Reported Yield | ~85% | >90% (Projected) |
Experimental Protocols
Below are detailed methodologies for the Suzuki coupling of both 5-bromo- and a representative protocol for 5-iodo-1-(TIPS)-1H-indole.
Protocol 1: Suzuki Coupling of 5-Bromo-1-(TIPS)-1H-indole
This protocol is adapted from established procedures for the Suzuki coupling of 5-bromoindoles.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol %)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene via syringe, followed by the degassed 2M aqueous sodium carbonate solution (4 equivalents).
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1-(triisopropylsilyl)-1H-indole.
Protocol 2: Representative Suzuki Coupling of 5-Iodo-1-(TIPS)-1H-indole
This protocol is a representative procedure based on the enhanced reactivity of aryl iodides.
Materials:
-
5-Iodo-1-(triisopropylsilyl)-1H-indole
-
Phenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol %)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene/Ethanol (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-1-(triisopropylsilyl)-1H-indole (1 equivalent), phenylboronic acid (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.015 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/ethanol (4:1) solvent mixture via syringe, followed by the degassed 2M aqueous sodium carbonate solution (3 equivalents).
-
Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Follow the workup and purification steps as outlined in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams created using Graphviz (DOT language) illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
For researchers and drug development professionals, the choice between 5-bromo- and 5-iodo-1-(TIPS)-1H-indole for Suzuki coupling applications has clear implications for reaction efficiency and resource management. The superior reactivity of the iodo-substituted indole, driven by the lower C-I bond dissociation energy, allows for milder conditions, shorter reaction times, and often higher yields. While 5-bromo-1-(TIPS)-1H-indole remains a viable and more economical substrate for many applications, the iodo-analogue is the preferred starting material when reaction efficiency and mild conditions are paramount, particularly in the context of complex molecule synthesis where preserving sensitive functional groups is critical. This guide provides the foundational knowledge and practical protocols to make an informed decision based on the specific needs of a synthetic campaign.
References
A Researcher's Guide to Alternative Protecting Groups for the 5-Bromoindole Nitrogen
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group for the 5-bromoindole scaffold is a critical decision that can significantly impact the success of a synthetic campaign. The inherent reactivity of the indole nitrogen necessitates protection to prevent unwanted side reactions and direct the course of chemical transformations. This guide provides an objective comparison of four commonly employed protecting groups—Boc, Cbz, SEM, and Tosyl—for the 5-bromoindole nitrogen, supported by experimental data and detailed protocols to inform your synthetic strategy.
The 5-bromoindole moiety is a key building block in medicinal chemistry, offering a handle for further functionalization, often through cross-coupling reactions. However, the acidic nature of the N-H proton can lead to deprotonation under basic conditions, increasing the electron density of the indole ring and promoting undesirable side reactions such as debromination.[1] N-protection mitigates these issues, ensuring cleaner reactions and higher yields.[1] This guide delves into a comparative analysis of the stability and reactivity of N-Boc, N-Cbz, N-SEM, and N-Tosyl protected 5-bromoindoles, providing a framework for selecting the optimal protecting group for your specific application.
Comparative Analysis of Protecting Groups
The choice of a protecting group is a balancing act between stability to desired reaction conditions and the ease of its removal. The following tables summarize the performance of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl) groups in the context of 5-bromoindole chemistry.
Table 1: Comparison of Protection Reaction Conditions and Yields for 5-Bromoindole
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Reported Yield |
| Boc | (Boc)₂O, DMAP, THF, Room Temperature | 2-4 hours | >95% |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to Room Temperature | 20 hours | ~90% (on similar substrates)[2] |
| SEM | SEM-Cl, NaH, DMF, 0°C to Room Temperature | 1-2 hours | High (qualitative) |
| Tosyl | TsCl, NaH, DMF, 0°C to Room Temperature | 2-4 hours | ~97%[3] |
Table 2: Comparative Stability of N-Protected 5-Bromoindoles
| Protecting Group | Stable Conditions | Labile (Deprotection) Conditions |
| Boc | Basic conditions, hydrogenolysis, mild reducing agents.[4] | Strong acids (e.g., TFA, HCl).[4] Thermally labile at elevated temperatures.[4] |
| Cbz | Acidic and basic conditions.[4] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[4] Strong acids can also cause cleavage.[4] |
| SEM | Basic conditions, reducing agents, mild acids.[4] | Fluoride ion sources (e.g., TBAF), strong acids (e.g., TFA).[4] |
| Tosyl | Acidic conditions, many oxidizing and reducing agents.[4] | Strong bases (e.g., NaOH, KOH), some reducing agents (e.g., Na/NH₃).[4] |
Table 3: Comparison of Deprotection Reaction Conditions and Yields for N-Protected 5-Bromoindole
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Reported Yield |
| Boc | TFA, DCM, Room Temperature | 1-2 hours | Quantitative[5] |
| Cbz | H₂, Pd/C, MeOH, 60°C | 40 hours | High (qualitative) |
| SEM | TBAF, THF, Reflux | 2-4 hours | High (qualitative) |
| Tosyl | Cs₂CO₃, THF/MeOH, Room Temperature | 18 hours | Quantitative[6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 5-bromoindole with the discussed protecting groups are provided below.
N-Boc Protection of 5-Bromoindole
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq). To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield N-Boc-5-bromoindole.[1]
N-Boc Deprotection
Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 eq). Stir the reaction at room temperature and monitor by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, concentrate, and purify if necessary to obtain 5-bromoindole.[1]
N-Cbz Protection of 5-Bromoindole (General Procedure)
To a solution of 5-bromoindole (1.0 eq) in a mixture of THF and water (2:1), add sodium bicarbonate (NaHCO₃) (2.0 eq). Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.5 eq). Allow the reaction to stir at room temperature for 20 hours. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue can be purified by silica gel column chromatography.[2]
N-Cbz Deprotection (General Procedure)
To a solution of N-Cbz-5-bromoindole (1.0 eq) in methanol, add 5% Palladium on carbon (Pd/C) (catalytic amount). Stir the mixture at 60°C for 40 hours under a hydrogen atmosphere. After the reaction is complete, filter the catalyst through a pad of celite. The filtrate is then concentrated in vacuo to yield the deprotected 5-bromoindole.
N-SEM Protection of 5-Bromoindole
To a solution of 5-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes. Add a solution of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield N-SEM-5-bromoindole.[1]
N-SEM Deprotection
Dissolve N-SEM-5-bromoindole (1.0 eq) in anhydrous THF. Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate to give 5-bromoindole.
N-Tosyl Protection of 5-Bromoindole
To a solution of 5-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere. Stir the mixture at 0°C for 30 minutes. Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield N-tosyl-5-bromoindole.[1]
N-Tosyl Deprotection
Dissolve N-tosyl-5-bromoindole (1.0 eq) in a 2:1 mixture of THF and methanol. Add cesium carbonate (Cs₂CO₃) (3.0 eq) to the solution. Stir the mixture at room temperature until the reaction is complete (which can take up to 18 hours), monitoring by TLC or HPLC. Evaporate the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromoindole.[6]
Visualization of Workflows and Structures
To further aid in the understanding of the chemical processes and molecular structures discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparing palladium catalysts for 5-Bromo-1-(triisopropylsilyl)-1H-indole coupling
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-1-(triisopropylsilyl)-1H-indole
For researchers and professionals in drug development and materials science, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active molecules and functional materials. The C5 position of the indole ring is a common site for modification, and palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound. While direct comparative data for this specific substrate is limited, this guide draws on experimental data from closely related 5-bromoindoles and analogous compounds to provide valuable insights for catalyst selection and reaction optimization. The bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen can influence reaction kinetics, and thus reaction conditions may require optimization such as elevated temperatures or extended reaction times.[1]
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2] For 5-bromoindoles, this reaction is instrumental in introducing aryl or heteroaryl substituents.[2] The choice of palladium catalyst and ligand is crucial for achieving high yields and efficient conversion.
Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 5-bromoindole and its analogs with various boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High | 5-Bromoindole[2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.67 | High | 5-Bromoindole[2] |
Note: The bulky triisopropylsilyl (TIPS) group on the indole nitrogen may necessitate higher catalyst loading, longer reaction times, or higher temperatures compared to the N-H or N-ethyl analogs presented in the table.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous solvent (e.g., Dimethoxyethane, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium catalyst and ligand (if applicable) in a small amount of the anhydrous solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Synthesis of 5-Vinylindoles
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[4]
Performance Comparison of Palladium Catalysts for Heck Coupling
The following table summarizes typical reaction conditions and yields for the Heck coupling of 5-bromoindole with various alkenes.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temp. (°C) | Time | Yield (%) |
| Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | Styrene | 150 (MW) | 15 min | >95[5] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | n-Butyl acrylate | 100 | 20 h | ~97[5] |
Note: The data presented is for 5-bromoindole. The presence of the TIPS group on the nitrogen may influence the electronic and steric properties of the substrate, potentially requiring adjustment of the reaction conditions.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or a Buchwald ligand like SPhos, 4-15 mol%)
-
Base (e.g., Na₂CO₃ or Et₃N, 1.5-4 equiv.)
-
Anhydrous solvent (e.g., DMF or MeCN/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C), either conventionally or using microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If a solid precipitate forms, filter the mixture through a pad of celite.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[4][6]
Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
Finding comparative quantitative data for the Buchwald-Hartwig amination of 5-bromoindoles is challenging. However, literature on the amination of indoles and other heteroaryl halides provides insights into effective catalyst systems. N-heterocyclic carbene (NHC) ligands have shown to be particularly effective for the amination of indoles.[7]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SIPr | NaOH | Dioxane | 100 | SIPr ligand gave the best yield in a comparative study of various NHC ligands for indole amination.[7] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | A common and effective system for a wide range of aryl halides.[8] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Effective for coupling with heteroaryl halides.[8] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos, or an NHC ligand like SIPr)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of TIPS-Protected 5-Bromoindole in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the indole scaffold remains a cornerstone. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the generation of diverse molecular architectures. However, the inherent reactivity of the indole N-H bond frequently necessitates the use of protecting groups to prevent side reactions and enhance yields. This guide provides a comprehensive comparison of triisopropylsilyl (TIPS)-protected 5-bromoindole with other commonly used protected and unprotected analogues, highlighting the distinct advantages conferred by the TIPS group.
Minimizing Electronic Perturbation: The Key to Enhanced Reactivity
The choice of a nitrogen-protecting group can significantly influence the electronic properties of the indole ring, thereby affecting its reactivity in subsequent transformations. Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) and tosyl (Ts), decrease the electron density of the indole nucleus. While this can enhance stability towards oxidation, it can be detrimental to the efficiency of cross-coupling reactions.[1]
In contrast, the triisopropylsilyl (TIPS) group is a sterically bulky, yet electronically neutral, protecting group. Its minimal impact on the electron density of the indole ring is a key advantage, preserving the inherent reactivity of the 5-bromoindole substrate.[2] This often translates to higher yields and milder reaction conditions in palladium-catalyzed reactions such as Suzuki and Heck couplings.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
While a direct head-to-head comparative study with quantitative data for TIPS-protected 5-bromoindole against other protected versions in every major cross-coupling reaction is not extensively documented in a single source, the available data for related systems and the well-understood electronic effects of these protecting groups allow for a clear assessment.
N-protection is generally recommended for palladium-catalyzed cross-coupling reactions involving 5-bromoindole to prevent the formation of the indolide anion under basic conditions, which can lead to side reactions like debromination and reduced yields.[3][4]
Table 1: Comparison of N-Protecting Groups for 5-Bromoindole in Suzuki and Heck Reactions
| Protecting Group | Typical Suzuki Coupling Yield | Typical Heck Coupling Yield | Key Advantages | Key Disadvantages |
| TIPS | High | High | - Minimally affects electronics- Facile and selective removal with TBAF- Steric bulk can prevent undesired side reactions at C2 | - Higher cost compared to Boc |
| Boc | Moderate to High | Moderate to High | - Easy to introduce- Cleaved under acidic conditions | - Electron-withdrawing- Can be labile under certain reaction conditions |
| Ts | Moderate | Moderate | - Increases stability of the indole ring | - Strongly electron-withdrawing, reducing reactivity- Requires harsh conditions for removal |
| None | Low to Moderate | Low to Moderate | - No protection/deprotection steps | - Prone to debromination and other side reactions- Lower yields and complex product mixtures |
Yields are generalized based on typical outcomes for similar substrates and the known electronic effects of the protecting groups.
Experimental Workflow and Protocols
The strategic implementation of TIPS protection involves a straightforward three-step process: protection, cross-coupling, and deprotection.
Caption: Synthetic workflow for the utilization of TIPS-protected 5-bromoindole.
Detailed Experimental Protocols
1. Synthesis of 1-(triisopropylsilyl)-5-bromoindole
To a solution of 5-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 eq). The mixture is stirred at room temperature until all solids dissolve. Triisopropylsilyl chloride (TIPSCl, 1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-5-bromoindole.
2. Suzuki-Miyaura Coupling of 1-TIPS-5-bromoindole
In a reaction vessel, 1-TIPS-5-bromoindole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) are combined. A palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq), is added. The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent, such as a mixture of 1,4-dioxane and water, is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the 5-aryl-1-TIPS-indole.[2][4]
3. Deprotection of the TIPS Group
The 5-substituted-1-TIPS-indole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified to give the final 5-substituted indole.
Conclusion
The use of the triisopropylsilyl (TIPS) protecting group for the nitrogen of 5-bromoindole offers significant advantages in synthetic chemistry. Its electronically neutral character preserves the reactivity of the indole ring, often leading to higher yields in palladium-catalyzed cross-coupling reactions compared to electron-withdrawing protecting groups. Furthermore, the ease and selectivity of its removal under mild fluoride-mediated conditions make it an attractive choice for multi-step syntheses. For researchers aiming to perform efficient and high-yielding functionalization of the 5-position of the indole nucleus, TIPS-protected 5-bromoindole represents a strategically superior starting material.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki and Stille Reactions for 5-Arylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group at the C5 position of the indole nucleus is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical candidates. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions stand out as powerful and versatile tools for forging this key carbon-carbon bond. This guide provides an objective comparison of these two stalwart reactions, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Reaction | Stille Reaction |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base (e.g., NaHCO₃, K₂CO₃). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[2] |
Data Presentation: A Quantitative Comparison
The following tables summarize representative yields for the 5-arylation of indoles using both Suzuki and Stille reactions. It is important to note that reaction conditions can significantly influence yields, and direct comparison across different studies should be made with caution.
Table 1: Suzuki Reaction Yields for 5-Arylation of Indoles
The following data is adapted from the palladium-catalyzed cross-coupling reaction of 5-indolylboronic acid with various aryl and heteroaryl halides.[3]
| Aryl/Heteroaryl Halide | Product | Yield (%) |
| Iodobenzene | 5-Phenyl-1H-indole | 85 |
| 1-Bromo-4-methoxybenzene | 5-(4-Methoxyphenyl)-1H-indole | 82 |
| 1-Bromo-4-nitrobenzene | 5-(4-Nitrophenyl)-1H-indole | 78 |
| 1-Bromo-4-cyanobenzene | 5-(4-Cyanophenyl)-1H-indole | 80 |
| 2-Bromopyridine | 5-(2-Pyridyl)-1H-indole | 75 |
| 3-Bromopyridine | 5-(3-Pyridyl)-1H-indole | 72 |
| 2-Bromothiophene | 5-(2-Thienyl)-1H-indole | 88 |
Table 2: Representative Stille Reaction Yields for Arylation
| Aryl Halide | Organostannane | Product | Yield (%) |
| 4-Iodoanisole | Tributyl(phenyl)stannane | 4-Methoxybiphenyl | 95 |
| 4-Bromoacetophenone | Tributyl(phenyl)stannane | 4-Acetylbiphenyl | 88 |
| 4-Bromobenzonitrile | Tributyl(phenyl)stannane | 4-Cyanobiphenyl | 85 |
| 1-Iodonaphthalene | Tributyl(phenyl)stannane | 1-Phenylnaphthalene | 92 |
| 2-Bromopyridine | Tributyl(phenyl)stannane | 2-Phenylpyridine | 90 |
Mechanistic Overview: Catalytic Cycles
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Suzuki Reaction Catalytic Cycle
The Suzuki reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the organoboron reagent with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki reaction.
Stille Reaction Catalytic Cycle
Similar to the Suzuki reaction, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst.[1] The subsequent transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center. Reductive elimination then yields the cross-coupled product and regenerates the active Pd(0) species.[1] A key difference is that the Stille reaction often does not require a base for the transmetalation step to proceed.
Caption: Catalytic cycle of the Stille reaction.
Experimental Protocols
General Procedure for Suzuki 5-Arylation of Indole
The following is a general procedure adapted from the synthesis of 5-arylated indoles.[3]
Materials:
-
5-Indolylboronic acid (1.0 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)
-
Sodium bicarbonate (7.5 mmol)
-
Ethylene glycol dimethyl ether (DME)
-
Water
Procedure:
-
To a reaction flask, add the aryl or heteroaryl halide (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in ethylene glycol dimethyl ether (20 mL).
-
To this mixture, add 5-indolylboronic acid (1.0 mmol), followed by a solution of sodium bicarbonate (7.5 mmol) in water (10 mL).
-
The reaction mixture is refluxed with vigorous stirring under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the starting aryl halide is consumed (typically around 4 hours), the organic solvent is removed under reduced pressure.
-
The crude product is then purified by chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Procedure for Stille Coupling
The following is a general experimental procedure for a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide and the palladium catalyst in the chosen solvent.
-
Add the organostannane to the reaction mixture.
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is typically quenched with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Reaction Selection
The choice between the Suzuki and Stille reaction for a specific 5-arylation of an indole derivative depends on several factors. The following decision tree illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for choosing between Suzuki and Stille reactions.
Conclusion
Both the Suzuki and Stille reactions are highly effective methods for the 5-arylation of indoles. The Suzuki reaction is often the preferred choice due to the low toxicity of the organoboron reagents and the ease of byproduct removal. However, the Stille reaction offers significant advantages in terms of its exceptional functional group tolerance and the high stability of the organostannane reagents, making it a powerful alternative, particularly for complex substrates or when the corresponding boronic acid is unstable or difficult to access. The choice of reaction should be made after careful consideration of the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.
References
A Comparative Guide to Fluoride Reagents for Triisopropylsilyl (TIPS) Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group is a robust and sterically hindered protecting group for hydroxyl functionalities, widely employed in complex organic synthesis due to its significant stability under a variety of reaction conditions. However, its effective and selective cleavage is a critical step that requires careful consideration of the deprotection method. Fluoride-based reagents are the most common and effective choice for cleaving the strong silicon-oxygen bond of TIPS ethers. This guide provides a detailed, data-supported comparison of common fluoride sources for TIPS deprotection, including Tetrabutylammonium fluoride (TBAF), Hydrogen fluoride-pyridine (HF-pyridine), Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), and Cesium fluoride (CsF).
Mechanism of Fluoride-Mediated Silyl Ether Cleavage
The deprotection of silyl ethers by fluoride ions is a highly efficient process driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond. The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a transient pentacoordinate silicon intermediate, which then collapses to break the Si-O bond, liberating the alcohol and forming a stable silyl fluoride byproduct.[1]
Performance Comparison of Fluoride Sources for TIPS Deprotection
The selection of a fluoride reagent for TIPS cleavage is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. The following table summarizes quantitative data for the deprotection of TIPS ethers using various fluoride sources. It is important to note that direct comparison is challenging as reaction conditions and substrates often vary across different studies.
| Fluoride Source | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Key Considerations & References |
| TBAF | 1.1 - 3.0 | THF | 0 - RT | 30 min - 16 h | 84 - 95% | Most common and versatile reagent; basicity can be an issue for sensitive substrates.[2][3][4] |
| HF-pyridine | Excess | THF/Pyridine | 0 - RT | 2 - 3 h | ~91% | Less basic than TBAF, suitable for base-sensitive molecules; HF is highly toxic and requires careful handling.[3][5] |
| TAS-F | Stoichiometric | THF | RT | 1 - 2 h | High | Anhydrous source of fluoride, useful for water-sensitive substrates.[3][6] |
| AgF/MeOH | 1.5 | Methanol | RT | 3.5 h | 81% | Effective for TIPS-protected alkynes.[7] |
| CsF | Catalytic | DMSO/MeOH | Not specified | Not specified | High | Can be used catalytically, offering a cost-effective alternative.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the deprotection of TIPS ethers using common fluoride reagents.
Protocol 1: TIPS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a general procedure for the cleavage of a TIPS ether using a commercially available solution of TBAF in THF.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.[2][3]
-
Upon completion (disappearance of the starting material), quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol.[2]
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[2]
Protocol 2: TIPS Deprotection using Hydrogen Fluoride-Pyridine (HF-pyridine)
This protocol is suitable for substrates that are sensitive to the basicity of TBAF. Caution: Hydrogen fluoride is extremely toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
TIPS-protected alcohol
-
Hydrogen fluoride-pyridine complex (HF-pyridine)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in a mixture of anhydrous THF and anhydrous pyridine in a plastic reaction vessel (HF reacts with glass).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-pyridine (excess) to the stirred solution.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC. Reaction times are typically in the range of 2-3 hours.[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with 1 M HCl to remove pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Experimental Workflow
The general workflow for a typical fluoride-mediated TIPS deprotection experiment is illustrated below. This process includes reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow for TIPS group cleavage.
Signaling Pathway of Deprotection
The fundamental chemical transformation in fluoride-mediated TIPS deprotection involves the nucleophilic attack of a fluoride ion on the silicon atom of the TIPS ether, leading to the cleavage of the silicon-oxygen bond.
Caption: Mechanism of fluoride-mediated TIPS ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. technical.gelest.com [technical.gelest.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. TASF reagent - Wikipedia [en.wikipedia.org]
- 7. redalyc.org [redalyc.org]
- 8. Just a little, please - GalChimia [galchimia.com]
Spectroscopic Evolution: A Comparative Guide to Starting Material and Coupled Product Analysis
In the landscape of chemical synthesis, the transformation of starting materials into a desired coupled product is the central objective. Verifying the success of this transformation is paramount. Spectroscopic techniques offer a powerful, non-destructive window into the molecular changes that occur during a chemical reaction. This guide provides a comparative analysis of starting materials and their corresponding coupled products, utilizing fundamental spectroscopic methods to confirm conversion and assess product purity.
This guide will focus on two common and important coupling reactions as exemplars: the Suzuki coupling, a cornerstone of carbon-carbon bond formation, and amide coupling, a fundamental transformation in peptide synthesis and medicinal chemistry. By examining the characteristic spectroscopic signatures of the reactants and products in these reactions, researchers can gain definitive evidence of a successful chemical transformation.
Suzuki Coupling: 4-Bromoanisole and Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Here, we examine the reaction between 4-bromoanisole and phenylboronic acid to form 4-methoxybiphenyl.
Reaction:
The key to confirming the reaction's success lies in observing the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the biphenyl product.
Spectroscopic Data Comparison: Suzuki Coupling
| Spectroscopic Technique | Starting Material: 4-Bromoanisole | Starting Material: Phenylboronic Acid | Coupled Product: 4-Methoxybiphenyl | Key Observations |
| ¹H NMR (CDCl₃, ppm) | δ 7.38 (d, 2H), 6.80 (d, 2H), 3.79 (s, 3H) | δ 8.21 (d, 2H), 7.58 (t, 1H), 7.48 (t, 2H), ~5.0 (br s, 2H, -B(OH)₂) | δ 7.55 (d, 2H), 7.49 (d, 2H), 7.42 (t, 2H), 7.30 (t, 1H), 7.00 (d, 2H), 3.86 (s, 3H) | Disappearance of the broad -B(OH)₂ signal. Appearance of a more complex aromatic region indicative of the biphenyl structure. |
| ¹³C NMR (CDCl₃, ppm) | δ 158.9, 132.2, 115.6, 113.4, 55.3 | δ 136.6, 133.0, 128.5, ~130 (C-B) | δ 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.3 | Shift of the carbon attached to bromine to a value typical for a biphenyl linkage. Disappearance of the carbon signal associated with the C-B bond. |
| IR Spectroscopy (cm⁻¹) | ~1245 (C-O-C stretch), ~1035 (C-O stretch), ~500-600 (C-Br stretch)[2] | ~3300 (broad, O-H stretch), ~1350 (B-O stretch) | ~1247 (C-O-C stretch), additional aromatic C-H and C=C bands. Absence of broad O-H and C-Br stretches. | Disappearance of the broad O-H stretch from the boronic acid and the C-Br stretch from the aryl halide.[2] |
| Mass Spectrometry (m/z) | M⁺ peaks at 186/188 (due to Br isotopes) | M⁺ peak at 122 | M⁺ peak at 184[3] | Disappearance of the characteristic isotopic pattern of bromine and the molecular ion of the boronic acid. Appearance of the molecular ion corresponding to the coupled product.[3] |
Amide Coupling: Benzoic Acid and Benzylamine
Amide bond formation is a critical reaction in the synthesis of pharmaceuticals, polymers, and biological molecules.[4] The direct condensation of a carboxylic acid and an amine is a common method to form this linkage. Here, we compare the spectroscopic data for the reaction of benzoic acid and benzylamine to form N-benzylbenzamide.
Reaction:
The formation of the amide bond results in distinct changes in the spectroscopic data, most notably the disappearance of the carboxylic acid proton and the appearance of an amide proton in the ¹H NMR spectrum.
Spectroscopic Data Comparison: Amide Coupling
| Spectroscopic Technique | Starting Material: Benzoic Acid | Starting Material: Benzylamine | Coupled Product: N-benzylbenzamide | Key Observations |
| ¹H NMR (CDCl₃, ppm) | δ 12-13 (br s, 1H, -COOH), 8.12 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H) | δ 7.35-7.25 (m, 5H), 3.91 (s, 2H), 1.58 (br s, 2H, -NH₂) | δ 7.82 (d, 2H), 7.55-7.30 (m, 8H), 6.40 (br t, 1H, -NH-), 4.65 (d, 2H)[5] | Disappearance of the very broad -COOH proton signal and the -NH₂ proton signals. Appearance of a new amide proton signal (-NH-) and a shift in the benzylic protons (-CH₂-).[5] |
| ¹³C NMR (CDCl₃, ppm) | δ 172.5 (C=O), 133.8, 130.3, 129.5, 128.5 | δ 139.5, 128.6, 127.3, 127.1, 46.5 | δ 167.3 (C=O), 138.2, 134.4, 131.6, 128.7, 128.6, 127.8, 127.0, 44.2[5] | A slight upfield shift of the carbonyl carbon signal upon amide formation.[5] |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (very broad, O-H stretch), ~1700 (C=O stretch) | ~3300 (two sharp peaks, N-H stretch) | ~3300 (sharp, N-H stretch), ~1640 (C=O stretch, amide I band)[5] | Disappearance of the broad carboxylic acid O-H stretch. The carbonyl (C=O) stretch shifts to a lower wavenumber, characteristic of an amide.[5] |
| Mass Spectrometry (m/z) | M⁺ peak at 122[6][7][8] | M⁺ peak at 107 | M⁺ peak at 211 | Appearance of the molecular ion peak corresponding to the mass of the newly formed amide. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the starting materials and the final product.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.[9]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.[10]
-
Acquire a one-dimensional ¹³C spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.[11]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the starting materials and the product.
Methodology:
-
Sample Preparation:
-
Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Liquids (Salt Plates): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer (or with clean salt plates) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[12][13]
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions (in cm⁻¹) to correlation tables.[14][15] Pay close attention to the disappearance of starting material functional groups and the appearance of product functional groups.[12]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the starting materials and the product to confirm the identity of the coupled product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16][17]
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.[18] Analyze the fragmentation pattern for additional structural information.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic comparison process.
Caption: General workflow for spectroscopic comparison.
Caption: Decision pathway for product confirmation.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromoanisole(104-92-7) IR Spectrum [chemicalbook.com]
- 3. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The mass spectrum of benzoic acid is shown below. Identify the ions respo.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
Validating the Structure of 5-Substituted Indoles: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 5-substituted indoles, a prevalent scaffold in pharmacologically active compounds. Experimental data for a range of 5-substituted indoles are presented, alongside detailed experimental protocols and a comparison with alternative analytical techniques.
The indole ring system is a key structural motif in a vast array of natural products and synthetic compounds with significant biological activities. Substitution at the 5-position of the indole ring can dramatically influence a molecule's pharmacological properties. Therefore, precise and reliable structural characterization is paramount. NMR and MS are powerful, complementary techniques that provide detailed information about the molecular structure of these compounds.
Comparative Analysis of Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of 5-substituted indoles, allowing for a direct comparison of the influence of the substituent on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data of 5-Substituted Indoles in CDCl₃
| Compound | H-1 (br s) | H-2 (m) | H-3 (m) | H-4 (d) | H-6 (dd) | H-7 (d) | Other |
| 5-Bromoindole | 8.10 | 7.26 | 6.51 | 7.79 | 7.20 | 7.29 | - |
| 5-Nitroindole | 8.52 | 7.14 | - | 8.57 | 8.11 | 7.38 | - |
| 5-Chloroindole | 8.10 | 7.17 | 6.47 | 7.59 | 7.12 | 7.22 | - |
| 5-Fluoroindole | 7.89 | 7.03 | - | 7.23 | 6.95 | 7.26 | - |
| 5-Methylindole | 7.90 | 7.10 | 6.40 | 7.50 | 6.90 | 7.20 | 2.45 (s, 3H, CH₃) |
| 5-Methoxyindole | 8.00 | 7.15 | 6.42 | 7.20 | 6.85 | 7.10 | 3.85 (s, 3H, OCH₃) |
Chemical shifts (δ) are reported in ppm. Multiplicity is indicated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data of 5-Substituted Indoles in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other |
| 5-Bromoindole | 125.6 | 102.3 | 129.9 | 124.3 | 112.9 | 121.5 | 112.5 | 134.9 | - |
| 5-Nitroindole | 124.7 | 114.5 | 127.9 | 117.7 | 141.5 | 116.5 | 111.0 | 139.3 | - |
| 5-Chloroindole | 125.2 | 102.0 | 129.0 | 122.5 | 125.0 | 120.5 | 112.0 | 134.5 | - |
| 5-Fluoroindole | 123.5 | 103.8 | 128.8 | 111.5 | 157.8 (d, J=235 Hz) | 110.3 | 112.0 | 132.8 | - |
| 5-Methylindole | 124.9 | 102.2 | 128.3 | 123.9 | 128.8 | 121.1 | 111.9 | 138.0 | 21.4 (CH₃) |
| 5-Methoxyindole | 124.8 | 102.1 | 128.7 | 112.7 | 154.0 | 111.7 | 100.8 | 131.5 | 55.8 (OCH₃) |
Chemical shifts (δ) are reported in ppm.
Table 3: Mass Spectrometry Data (Electron Ionization) of 5-Substituted Indoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 195/197 | 116, 89 |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 162 | 132, 116, 89 |
| 5-Chloroindole | C₈H₆ClN | 151.59 | 151/153 | 116, 89 |
| 5-Fluoroindole | C₈H₆FN | 135.14 | 135 | 108, 89 |
| 5-Methylindole | C₉H₉N | 131.17 | 131 | 130, 116, 89 |
| 5-Methoxyindole | C₉H₉NO | 147.17 | 147 | 132, 104, 78 |
Experimental Workflow
The general workflow for validating the structure of a 5-substituted indole using NMR and MS is a systematic process involving sample preparation, data acquisition, and spectral analysis.
Caption: General workflow for validating the structure of a 5-substituted indole.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the 5-substituted indole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 s.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the 5-substituted indole sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Electron Ionization (EI) MS Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
Electrospray Ionization (ESI) MS Data Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Solvent Flow Rate: 5-20 µL/min.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
Table 4: Comparison of Analytical Techniques for Indole Structure Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns provide structural clues. | High sensitivity, small sample amount needed. | Isomers can be difficult to distinguish, does not provide detailed connectivity. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C=C, C-X).[1][2][3] | Fast, easy to use, provides a "fingerprint" of the molecule. | Does not provide detailed structural framework information. |
| UV-Vis Spectroscopy | Information about the electronic transitions and conjugation within the molecule.[4][5][6][7][8] | Sensitive to conjugation, can be used for quantitative analysis. | Provides limited structural information, spectra can be broad and non-specific. |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic N-H stretch of the indole ring (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[1] The position of the C-X stretching vibration can also provide evidence for the 5-substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole chromophore exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature of the substituent at the 5-position, providing some structural information.[4][5][6][7][8] For example, electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).
Conclusion
NMR and MS are indispensable and complementary techniques for the structural validation of 5-substituted indoles. NMR provides an intricate map of the molecular framework, while MS confirms the molecular weight and offers valuable fragmentation data. When combined with other techniques like FTIR and UV-Vis spectroscopy, researchers can achieve a high level of confidence in the structural assignment of newly synthesized indole derivatives, which is a crucial step in the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications [mdpi.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking new coupling methods against standard protocols for 5-Bromo-1-(triisopropylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. The C5 position of the indole ring is a particularly attractive site for modification to modulate the biological activity and physicochemical properties of resulting compounds. This guide provides a comprehensive comparison of established and novel palladium-catalyzed cross-coupling methods for the versatile building block, 5-Bromo-1-(triisopropylsilyl)-1H-indole. The bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen presents unique steric challenges, influencing catalyst selection and reaction efficiency. This document will delve into the performance of standard coupling protocols—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—and contrast them with newer, more advanced catalytic systems designed for sterically demanding substrates.
Performance Comparison of Coupling Methods
The choice of coupling reaction and catalytic system is critical for achieving high yields and reaction efficiency, especially with the sterically encumbered this compound. The following tables summarize quantitative data for standard and new coupling methodologies.
Note on Data: While extensive data exists for the coupling of 5-bromoindole, specific quantitative data for the this compound substrate is less common in the literature. The data presented for "Standard Protocols" is largely based on reactions with N-unprotected or less sterically hindered N-substituted 5-bromoindoles and should be considered as a baseline. The "New Methods" highlight catalyst systems known to be effective for sterically hindered aryl bromides, which are expected to be more suitable for the TIPS-protected substrate.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial.
| Method Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Standard | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High yield for a less hindered N-ethyl-5-bromoindazole substrate.[1] |
| Standard | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~22 | Lower efficiency with a less bulky ligand.[1] |
| New | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-8 | 91-99 | Highly effective for challenging unprotected nitrogen-rich heterocycles.[2] |
| New | NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Nickel-based system, effective for a range of heteroaromatic halides.[3] |
Table 2: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. For the bulky TIPS-protected indole, catalyst systems that are resistant to β-hydride elimination and can accommodate steric bulk are preferred.
| Method Type | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Standard | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 h | ~97 | High yield for similar aryl bromides with n-butyl acrylate.[4] |
| Standard | Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 15 min | >95 | Microwave-assisted reaction with styrene, highly efficient for 5-bromoindole.[4] |
| New | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 h | >90 | Effective for sterically hindered aryl bromides. |
| New | Pd EnCat® 40 | AcONa | EtOH/H₂O | 120 (MW) | 30 min | ~54-76 | Heterogeneous catalyst, offering easier purification.[5][6][7] |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
| Method Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Standard | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93 | High yield for the coupling of 5-bromoindole with phenylacetylene.[1][8] |
| Standard | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | Room temperature reaction with propargyl alcohol.[1][8] |
| New | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 0.5-1.5 | up to 97 | Air-stable precatalyst for room-temperature, copper-free coupling.[9] |
| New | Pd(PPh₃)₂Cl₂ / Bulky NHC Ligand | KOBu-t | THF | Reflux | 1-3 | >90 | Bulky N-heterocyclic carbene ligands improve efficiency in copper-free conditions.[10] |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of ligand is critical, with bulkier, more electron-rich ligands generally favoring the coupling of sterically hindered substrates.
| Method Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Standard | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | ~80-95 | General conditions for amination of 5-bromoindole with morpholine.[11] |
| Standard | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12-24 | High | A common catalyst system for aryl halide amination. |
| New | [Pd(crotyl)Cl]₂ / New Phosphine Ligand | t-BuONa | Toluene | 100 | 12 | >90 | Resists heteroarene-induced catalyst deactivation and is effective for sterically demanding amines.[9] |
| New | Pd-PEPPSI-IPent | K₃PO₄ | Dioxane | 100 | 12 | High | NHC-based precatalyst effective for sterically encumbered arenes.[12] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.
Standard Suzuki-Miyaura Coupling Protocol
This protocol is adapted for a standard palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
Potassium Carbonate (2-3 equivalents)
-
Dimethoxyethane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add anhydrous dimethoxyethane and a small amount of degassed water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Newer Nickel-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol outlines a nickel-catalyzed alternative for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
NiCl₂(PCy₃)₂ (5-10 mol%)
-
Potassium Phosphate (3 equivalents)
-
t-amyl alcohol (anhydrous)
Procedure:
-
In a glovebox, charge a vial with this compound, the arylboronic acid, and potassium phosphate.
-
Add the NiCl₂(PCy₃)₂ catalyst.
-
Add anhydrous t-amyl alcohol.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Standard Heck Reaction Protocol
A general procedure for the Heck reaction using a standard palladium catalyst.[4]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (1.5 equivalents)
-
DMF (anhydrous)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Heat the reaction to 100 °C and stir for 20 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Standard Sonogashira Coupling Protocol
A typical Sonogashira coupling procedure with a copper co-catalyst.[1][8]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Et₃N (2 equivalents)
-
DMF (anhydrous)
Procedure:
-
To a flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Standard Buchwald-Hartwig Amination Protocol
A general protocol for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (1.5 equivalents)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane, followed by the amine.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. research.rug.nl [research.rug.nl]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-1-(triisopropylsilyl)-1H-indole (CAS No. 128564-66-9), a compound frequently utilized in complex organic syntheses.[1][2][3][4][5][6][7] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Understanding the Compound: Hazard Profile and Characteristics
This compound is a halogenated organosilicon compound.[8] Its hazard profile, as outlined in available Safety Data Sheets (SDS), indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[9][10]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[9][10] |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[9][10] |
| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[10] |
| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[9][10] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use in a well-ventilated area.[9] |
This compound is incompatible with strong oxidizing agents, strong acids, and reducing agents.[10][11] Understanding these incompatibilities is crucial to prevent dangerous chemical reactions during the disposal process.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE).[12][13] OSHA regulations (29 CFR 1910.132) require employers to provide and ensure the use of necessary PPE to protect against workplace hazards.[13][14][15]
Essential PPE includes:
-
Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield worn over safety goggles is essential.[14] All eye protection must meet ANSI standard Z87.1.[14]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the nature of the compound and potential solvents used, nitrile or butyl rubber gloves are recommended. Always double-glove when handling hazardous materials and change gloves immediately if they become contaminated or damaged.[12][15]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened. For larger quantities or in the event of a spill, a chemically resistant apron or gown is also necessary.[15]
-
Respiratory Protection: All handling and disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and compliance at each stage.
Disposal Workflow Diagram
Step 1: Waste Characterization and Segregation
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[16][17][18] It is critical to segregate this waste from non-halogenated organic solvents.[19] This segregation is not only a safety measure but also a cost-saving one, as the disposal of halogenated waste is typically more expensive.[19]
-
Action: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).
Step 2: Neutralization and Stabilization (for trace amounts and spills)
For minor spills or cleaning contaminated glassware, a preliminary neutralization step can be beneficial. The triisopropylsilyl (TIPS) group can be cleaved under acidic or fluoride ion conditions.[20] However, for bulk disposal, direct packaging for incineration is the preferred method.
-
Small Spills:
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully transfer the absorbed material into the designated halogenated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethyl acetate), and add the cleaning materials to the same waste container.
-
Step 3: Packaging and Labeling
Proper packaging and labeling are crucial for the safe transport and disposal of hazardous waste.
-
Action:
-
Ensure the waste container is securely sealed to prevent leaks or spills.[8]
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[8] Include any other solvents present in the waste mixture.
-
Attach the appropriate hazard symbols (e.g., irritant, harmful).[9]
-
Step 4: Storage and Collection
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10]
-
Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.
IV. Approved Disposal Methods
The primary and most environmentally responsible method for the disposal of halogenated organic compounds is high-temperature incineration.[16][21]
-
Incineration: This process is conducted in specialized facilities equipped with scrubbers to neutralize harmful byproducts like hydrogen bromide.[16] Incineration at high temperatures (≥800°C) effectively breaks down the organosilicon and halogenated components into less harmful substances such as silicon dioxide, carbon dioxide, and water.[8][21]
Landfilling of this type of waste is generally not recommended due to the persistence of organosilicon compounds in the environment.[21]
V. Emergency Procedures
In the event of accidental exposure or a large spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 128564-66-9 [chemicalbook.com]
- 4. This compound, CasNo.128564-66-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. This compound | C17H26BrNSi | CID 2794652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 128564-66-9 [amp.chemicalbook.com]
- 8. How to dispose of waste containing heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 9. achmem.com [achmem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. osha.gov [osha.gov]
- 13. clarionsafety.com [clarionsafety.com]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. View Document - California Code of Regulations [govt.westlaw.com]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. deepseasilicone.com [deepseasilicone.com]
Essential Safety and Operational Guide for 5-Bromo-1-(triisopropylsilyl)-1H-indole
This guide provides critical safety, handling, and disposal information for 5-Bromo-1-(triisopropylsilyl)-1H-indole, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available Safety Data Sheets (SDS) and best practices for handling structurally related brominated and silyl-protected compounds.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 128564-66-9[1][2] |
| Molecular Formula | C17H26BrNSi[2][3] |
| Molecular Weight | 352.39 g/mol [2] |
| Storage Temperature | -20°C[2] or 2-8°C (sealed in dry conditions)[4] |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are summarized by the following hazard statements. A comprehensive personal protective equipment strategy is therefore mandatory.
Hazard Statements [4]
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Double Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure a chemical fume hood is certified and operational. Designate a specific area within the hood for handling the compound.[6]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]
Step 2: Compound Handling
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]
-
Reactions: Conduct all chemical reactions within the fume hood using appropriate and securely assembled glassware.[5]
Step 3: Post-Handling Procedures
-
Decontamination: Clean and decontaminate all surfaces and equipment that came into contact with the chemical.
-
PPE Removal: Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[6]
Disposal Plan: Waste Management Protocol
Chemical waste containing this compound must be managed as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and appropriately labeled container designated for halogenated organic waste.[5]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and associated hazard symbols.[5]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5]
Step 3: Final Disposal
-
Arrangements: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
